Efonidipine Hydrochloride
Description
Historical Context and Discovery
Efonidipine (B1671133), a third-generation dihydropyridine (B1217469) calcium channel blocker, was developed in Japan. It was launched in 1995 by Shionogi & Co. under the brand name Landel. wikipedia.orgdrugbank.comsmolecule.comnewdrugapprovals.org Another source indicates it was originated by Nissan Chemical and has been marketed by Zeria as Landel since 1994. bioworld.compatsnap.com The drug is also known by its developmental code name, NZ-105. drugbank.com Following its introduction in Japan, it later received approval for marketing in other countries. For instance, the Drug Controller General of India (DCGI) approved its marketing in India under the brand name Efnocar. newdrugapprovals.org The synthesis of the core 1,4-dihydropyridine (B1200194) structure of efonidipine is based on the Hantzsch reaction, a well-established method for creating this class of compounds. smolecule.com
Naming Conventions and Chemical Classifications
The compound is specifically known in its salt form as efonidipine hydrochloride monoethanolate. synzeal.commedkoo.com Its nomenclature and classification are rooted in its distinct chemical structure, which is responsible for its pharmacological profile. newdrugapprovals.org
Chemical Identifiers and Nomenclature:
IUPAC Name: 2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;ethanol (B145695);hydrochloride. smolecule.comsynzeal.com
CAS Number: 111011-76-8. smolecule.com
Molecular Formula: C36H45ClN3O8P. smolecule.commedkoo.com
Synonyms: NZ-105, NZ 105 ethanolate (B101781), Landel. drugbank.comnih.govkegg.jp
Chemical Classification: this compound monoethanolate belongs to several chemical and therapeutic classes:
Dihydropyridine Derivative: It is a member of the dihydropyridine class of calcium channel blockers. drugbank.comontosight.aiwisdomlib.org Structurally, it is characterized as a 1,4-dihydropyridine 5-phosphonate. nih.gov The unique phosphonate (B1237965) moiety at the C5 position of the dihydropyridine ring is considered crucial for its characteristic pharmacological actions. newdrugapprovals.org
Calcium Channel Blocker: It functions as a blocker of voltage-gated calcium channels. ontosight.aipatsnap.com Specifically, it is distinguished as a dual L-type and T-type calcium channel blocker (CCB), which sets it apart from many other dihydropyridines that primarily target L-type channels. wikipedia.orgsmolecule.compatsnap.commedchemexpress.com This dual action on CaV1.x (L-type) and CaV3.x (T-type) channels is central to its therapeutic effects. tocris.com
| Identifier Type | Details |
| IUPAC Name | 2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;ethanol;hydrochloride smolecule.comsynzeal.com |
| CAS Number | 111011-76-8 smolecule.com |
| Molecular Formula | C36H45ClN3O8P smolecule.commedkoo.com |
| Chemical Class | Dihydropyridine Calcium Channel Blocker drugbank.comontosight.ai |
| Mechanism Class | L-type and T-type Calcium Channel Blocker wikipedia.orgsmolecule.compatsnap.com |
| Developmental Code | NZ-105 drugbank.com |
| Common Brand Names | Landel, Efnocar wikipedia.orgnewdrugapprovals.org |
Therapeutic Significance and Research Focus Areas
The primary therapeutic applications of this compound monoethanolate are in the management of hypertension and angina pectoris. smolecule.comontosight.ai Its significance in academic research stems from its dual-channel blockade, which confers a distinct profile of cardiovascular and renal effects compared to traditional L-type selective CCBs. patsnap.comijsr.net
Key Research Findings and Focus Areas:
Antihypertensive Effect: The compound exerts its antihypertensive effect through vasodilation by blocking L-type calcium channels in vascular smooth muscle. wikipedia.orgnewdrugapprovals.orgpatsnap.com This leads to a reduction in peripheral vascular resistance and, consequently, lowers blood pressure. patsnap.com
Cardiac Effects: Unlike many dihydropyridines that can cause reflex tachycardia, efonidipine's blockade of T-type calcium channels in the sinoatrial (SA) node gives it a negative chronotropic effect. wikipedia.orgdrugbank.commedpulse.in By prolonging the late phase-4 depolarization of the SA node action potential, it can suppress an elevated heart rate, which is beneficial for reducing myocardial oxygen demand. newdrugapprovals.orgnih.govmedpulse.in This makes it a subject of interest for hypertensive patients where heart rate control is also desirable. nih.gov
Renal Protection: A major focus of research has been its renoprotective properties. smolecule.com Efonidipine has been shown to dilate both afferent and efferent arterioles in the kidney. drugbank.comnih.gov This action increases the glomerular filtration rate (GFR) without increasing intraglomerular pressure, a mechanism that helps prevent hypertension-induced renal damage. wikipedia.orgdrugbank.comnewdrugapprovals.org Studies have demonstrated that efonidipine can reduce urinary protein excretion and ameliorate glomerular injury, suggesting a direct protective effect on the kidneys beyond its blood pressure-lowering action. bioworld.comnih.govelsevierpure.comzuventus.com
Comparative Studies: Numerous studies have compared efonidipine to other calcium channel blockers, particularly amlodipine (B1666008). ijsr.netjournaljammr.comnih.gov Research indicates that while efonidipine has comparable blood pressure-lowering efficacy to amlodipine, it may offer a more favorable profile regarding certain side effects like pedal edema and has demonstrated more beneficial effects on renal function and arterial stiffness in some patient populations. wikipedia.orgnewdrugapprovals.orgijsr.netnih.gov
| Research Area | Key Findings | Mechanism |
| Hypertension | Effectively lowers systolic and diastolic blood pressure. nih.govjournaljammr.com | Vasodilation via L-type calcium channel blockade in vascular smooth muscle. wikipedia.orgnewdrugapprovals.org |
| Cardiac Function | Attenuates reflex tachycardia; has a negative chronotropic effect. wikipedia.orgnih.gov | Inhibition of T-type calcium channels in the sinoatrial node. drugbank.commedpulse.in |
| Renal Protection | Reduces proteinuria and preserves glomerular filtration rate. bioworld.comnih.govzuventus.com | Dilates both afferent and efferent glomerular arterioles, reducing intraglomerular pressure. wikipedia.orgdrugbank.comnih.gov |
| Endothelial Function | May improve arterial stiffness and reduce oxidative stress. nih.gov | Suppression of aldosterone (B195564) and potential anti-inflammatory effects. wikipedia.orgnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N3O7P.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVTXPCIJDYQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39ClN3O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20911942 | |
| Record name | 2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20911942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
668.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111011-53-1 | |
| Record name | Efonidipine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111011-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Efonidipine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20911942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EFONIDIPINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BR983K69O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile and Mechanisms of Action
Calcium Channel Modulation
Efonidipine's primary mechanism of action involves the modulation of voltage-gated calcium channels, which are crucial for various physiological processes, including muscle contraction and cardiac pacemaking. nih.govpatsnap.com
Efonidipine (B1671133) is characterized as a dual blocker of both L-type and T-type calcium channels. newdrugapprovals.orgmedpulse.innih.govadooq.comnih.gov This dual antagonism is a key feature that differentiates it from many other dihydropyridine (B1217469) calcium channel blockers, which are typically selective for L-type channels. medpulse.in The blockade of L-type calcium channels in vascular smooth muscle cells leads to vasodilation, a primary contributor to its antihypertensive effect. newdrugapprovals.orgpatsnap.com Concurrently, its inhibition of T-type calcium channels, which are involved in cardiac pacemaking, provides additional therapeutic actions. nih.govdrugbank.com The unique chemical structure of efonidipine, particularly the phosphonate (B1237965) moiety at the C5 position of the dihydropyridine ring, is considered important for its characteristic pharmacological profile. newdrugapprovals.org
| Efonidipine Isomer | Calcium Channel Subtype Blockade |
| S(+)-Efonidipine | L-type and T-type |
| R(-)-Efonidipine | Primarily T-type |
| Racemic Efonidipine | L-type and T-type |
The inhibitory effect of efonidipine on T-type calcium channels is frequency-dependent. nih.gov This means that the potency of its blocking action increases with higher stimulation frequencies. nih.gov For instance, the IC50 values for T-type calcium current inhibition were found to be 1.3 x 10⁻⁸ M at a stimulation frequency of 1 Hz, 2.0 x 10⁻⁶ M at 0.2 Hz, and 6.3 x 10⁻⁶ M at 0.05 Hz. nih.gov This frequency-dependent blockade is attributed to the slow dissociation of the drug from the inactivated state of the T-type calcium channel. nih.gov
| Stimulation Frequency (Hz) | IC50 Value (M) for T-type Ca²⁺ Current Inhibition |
| 1 | 1.3 x 10⁻⁸ |
| 0.2 | 2.0 x 10⁻⁶ |
| 0.05 | 6.3 x 10⁻⁶ |
Cardiovascular Hemodynamics and Electrophysiology
The dual blockade of L- and T-type calcium channels by efonidipine translates into specific effects on the cardiovascular system, including vasodilation and modulation of heart rate.
Efonidipine exerts a potent vasodilatory effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. newdrugapprovals.orgpatsnap.com This leads to muscle relaxation and a widening of the blood vessels, which in turn decreases peripheral resistance. patsnap.comresearchgate.net By relaxing both afferent and efferent arterioles in the kidneys, efonidipine contributes to its organ-protective effects. nih.govresearchgate.net This balanced vasodilation helps to maintain glomerular filtration rate without increasing intraglomerular pressure. nih.govresearchgate.net
A distinguishing feature of efonidipine is its negative chronotropic effect, meaning it can decrease heart rate. newdrugapprovals.orgdrugbank.com This is in contrast to many L-type selective dihydropyridine calcium channel blockers, which can cause reflex tachycardia. nih.govdrugbank.comnih.gov The heart rate-lowering effect of efonidipine is attributed to its blockade of T-type calcium channels in the sinoatrial (SA) node of the heart. medpulse.inpatsnap.comnih.govdrugbank.comnih.gov By inhibiting these channels, efonidipine prolongs the late phase-4 depolarization of the SA node action potential, thereby slowing the heart's pacemaker activity. newdrugapprovals.orgmedpulse.in This effect is particularly beneficial in managing hypertension without the undesirable increase in heart rate. nih.govresearchgate.net In a clinical study, treatment with efonidipine resulted in a significant decrease in resting heart rate from a baseline of 81.5 ± 5.3 beats/minute to 71.8 ± 9.9 beats/minute after 12 weeks. johsr.com
| Parameter | Baseline | After 12 Weeks of Efonidipine Treatment |
| Resting Heart Rate (beats/minute) | 81.5 ± 5.3 | 71.8 ± 9.9 |
Coronary Blood Flow Enhancement and Myocardial Ischemia Attenuation
Efonidipine demonstrates a beneficial effect on myocardial perfusion by enhancing coronary blood flow. jst.go.jp In experimental models, intravenous administration of efonidipine led to a dose-dependent increase in coronary blood flow. jst.go.jp This vasodilatory effect on the coronary arteries increases oxygen supply to the myocardium. nih.gov The mechanism involves the blockade of L-type calcium channels in the smooth muscle of coronary vessels. nih.gov In dogs subjected to acute myocardial ischemia via ligation of the left anterior descending coronary artery, pretreatment with efonidipine attenuated the induced regional myocardial changes. nih.gov This cardioprotective effect is linked to its ability to improve the balance between myocardial oxygen supply and demand. nih.govresearchgate.net
Renal Physiological Modulations
Efonidipine's dual calcium channel blockade also confers significant modulatory effects on renal physiology, contributing to its organ-protective properties.
Glomerular Hemodynamics and Filtration Rate
Unlike traditional L-type calcium channel blockers that preferentially dilate the afferent (pre-glomerular) arterioles, efonidipine dilates both the afferent and efferent (post-glomerular) arterioles. drugbank.comzuventus.com This balanced vasodilation is crucial for maintaining stable intraglomerular pressure. nih.govzuventus.co.in By relaxing both sets of arterioles, efonidipine increases the glomerular filtration rate (GFR) and renal plasma flow without causing a detrimental rise in glomerular capillary pressure. drugbank.comnih.govzuventus.co.in This action helps to prevent the glomerular hypertension and subsequent renal damage often associated with systemic hypertension. drugbank.com Studies in partially nephrectomized spontaneously hypertensive rats showed that efonidipine ameliorated glomerular injury and significantly suppressed urinary protein excretion, an effect not observed with the L-type blocker nifedipine (B1678770). nih.govelsevierpure.com This suggests that the efferent arteriolar dilation is a key mechanism for its renoprotective effects. nih.gov
Comparative Effects on Urinary Protein Excretion in Hypertensive Rats
| Treatment Group | Urinary Protein Excretion (mg/day) |
|---|---|
| Control | 301 ± 28 |
| Efonidipine | 180 ± 16 |
| Enalapril (B1671234) | 186 ± 16 |
| Nifedipine | 258 ± 22 |
Aldosterone (B195564) Synthesis and Secretion Suppression
Efonidipine has been shown to suppress the synthesis and secretion of aldosterone from the adrenal glands. drugbank.com This effect is primarily mediated by the blockade of T-type calcium channels in adrenal glomerulosa cells, which are instrumental in aldosterone production stimulated by angiotensin II and potassium. nih.govbohrium.com In vitro studies using human adrenocarcinoma cells demonstrated that efonidipine dose-dependently inhibits both angiotensin II- and potassium-induced aldosterone secretion more potently than the L-type blocker nifedipine and the T-type selective blocker mibefradil (B1662139). nih.govbohrium.com This inhibition is partly due to the suppression of mRNA expression for 11-beta-hydroxylase and aldosterone synthase, the enzymes responsible for the final steps of aldosterone synthesis. nih.govbohrium.com Clinical studies have corroborated these findings, showing that efonidipine reduces plasma aldosterone levels in patients on hemodialysis and in those with chronic glomerulonephritis, an effect not seen to the same extent with amlodipine (B1666008). nih.govjst.go.jpnih.gov
Effect of Efonidipine vs. Amlodipine on Plasma Aldosterone
| Patient Group | Treatment | Plasma Aldosterone (pg/mL) |
|---|---|---|
| Chronic Hemodialysis Patients | Efonidipine | 123 ± 118 |
| Amlodipine | 146 ± 150 | |
| Chronic Glomerulonephritis Patients | Efonidipine | 52 ± 46 |
| Amlodipine | 72 ± 48 |
Renin Secretion Inhibition
Efonidipine hydrochloride monoethanolate influences the renin-angiotensin-aldosterone system (RAAS), primarily through its effects on aldosterone. The production of aldosterone is stimulated by angiotensin II and extracellular potassium, a process mediated by calcium (Ca2+) influx into adrenal glomerulosa cells, largely through T-type calcium channels. researchgate.net Efonidipine, by blocking these T-type Ca2+ channels, directly inhibits aldosterone synthesis and secretion from the adrenal glands. wikipedia.orgnih.gov
In experimental models using human adrenocarcinoma (H295R) cells, efonidipine was shown to dose-dependently inhibit both angiotensin II- and potassium-induced aldosterone secretion. researchgate.net This inhibitory effect was more potent than that of the L-type channel blocker nifedipine and the T-type channel blocker mibefradil. researchgate.net The mechanism involves the suppression of mRNA expression for 11-beta-hydroxylase and aldosterone synthase, the enzymes that catalyze the final steps in aldosterone synthesis. researchgate.net
Clinical studies have corroborated these findings. In a crossover study comparing efonidipine with amlodipine in patients with chronic glomerulonephritis, the plasma aldosterone level was significantly lower during the efonidipine treatment period (52 ± 46 pg/mL) compared to the amlodipine period (72 ± 48 pg/mL). researchgate.net Similarly, in chronic hemodialysis patients, efonidipine treatment resulted in significantly lower plasma aldosterone levels compared to amlodipine treatment (123 ± 118 pg/mL vs. 146 ± 150 pg/mL). nih.gov While efonidipine directly suppresses aldosterone, some studies have observed that plasma renin activity may increase after administration, a reflex response to vasodilation and blood pressure reduction. zuventus.com
Renal Parenchymal Fibrosis Prevention (Rho-kinase and NFκB pathways)
This compound monoethanolate demonstrates a protective effect against renal parenchymal fibrosis through multiple pathways. A key mechanism is the suppression of aldosterone-induced fibrosis. wikipedia.orgnih.gov By inhibiting aldosterone synthesis and secretion, efonidipine mitigates the downstream fibrotic effects of this hormone on renal tissue.
The compound also prevents renal parenchymal fibrosis through the inhibition of the Rho-kinase and nuclear factor-kappa B (NFκB) pathways. wikipedia.org The NFκB signaling pathway is recognized as a master regulator of inflammation and fibrosis in the kidney. clevelandclinic.orgresearchgate.net Hyperactivity of this pathway is a pivotal driver of renal fibrosis. clevelandclinic.org Efonidipine's ability to prevent NFκB-induced hypertrophy and inflammation within the renal vasculature contributes to its long-term renal protective effects. wikipedia.org
Impact on Urinary Albumin Excretion
Efonidipine has been shown to significantly reduce urinary albumin excretion, a key marker of renal damage. This effect is attributed to its unique hemodynamic action within the glomerulus. As a dual L-type and T-type calcium channel blocker, efonidipine dilates both the afferent (pre-glomerular) and efferent (post-glomerular) arterioles. researchgate.netpatsnap.com This balanced vasodilation helps to decrease intraglomerular pressure, thereby reducing the filtration of albumin into the urine. patsnap.com
In a study involving spontaneously hypertensive rats with induced diabetes, treatment with efonidipine significantly inhibited the increase in urinary albumin. patsnap.com After 12 weeks, the untreated diabetic rats had a urinary albumin excretion of 4.41 ± 0.12 mg/day, whereas the levels in the efonidipine-treated group were significantly lower. patsnap.com
Clinical trials have demonstrated similar benefits. A comparative study in patients with chronic glomerulonephritis found that urinary protein excretion was significantly lower during treatment with efonidipine compared to amlodipine. researchgate.net This reduction in proteinuria occurred independently of blood pressure changes, highlighting a direct renal protective mechanism. researchgate.net
Table 1: Effect of Efonidipine on Urinary Protein Excretion in Clinical and Preclinical Studies This table is interactive. You can sort and filter the data.
| Study Population | Treatment Group | Control/Comparison Group | Outcome Measure | Result | Reference |
|---|---|---|---|---|---|
| Patients with Chronic Glomerulonephritis | Efonidipine | Amlodipine | Urinary Protein Excretion (g/g creatinine) | 1.7 ± 1.5 | researchgate.net |
| Patients with Chronic Glomerulonephritis | Amlodipine | Efonidipine | Urinary Protein Excretion (g/g creatinine) | 2.0 ± 1.6 | researchgate.net |
| Diabetic Spontaneously Hypertensive Rats (12 weeks) | Untreated | Efonidipine | Urinary Albumin (mg/day) | 4.41 ± 0.12 | patsnap.com |
| Diabetic Spontaneously Hypertensive Rats (4 weeks) | Untreated | Efonidipine | Urinary Albumin (mg/day) | 1.78 ± 0.09 | patsnap.com |
Cerebrovascular Effects
Blood Pressure Regulation in Cerebral Resistance Vessels
This compound monoethanolate exerts its antihypertensive effect through the vasodilation of resistance vessels, including those in the cerebral circulation. wikipedia.orgpatsnap.com By blocking both L-type and T-type calcium channels in the smooth muscle cells of arterial walls, it reduces the influx of calcium ions, leading to muscle relaxation and the widening of blood vessels. patsnap.compatsnap.com This action effectively lowers blood pressure within the cerebral resistance vessels, contributing to a stable and sustained antihypertensive effect in the brain. wikipedia.orgpatsnap.com
Prevention of Hypertension-Induced Brain Damage
By effectively regulating blood pressure in cerebral vessels, efonidipine plays a role in preventing the pathological changes associated with chronic hypertension. wikipedia.org Hypertension is a primary risk factor for cerebrovascular diseases that can lead to brain damage. nih.gov The control of blood pressure is a crucial strategy to protect against these lesions. nih.gov Efonidipine's ability to lower blood pressure in cerebral resistance vessels directly helps to prevent damage induced by sustained high pressure. wikipedia.org Studies in spontaneously hypertensive rats have shown that antihypertensive treatment with dihydropyridine calcium channel blockers can counter some of the microanatomical changes that occur in the brain due to hypertension, such as a decrease in the number of nerve cells and a loss of neurofilament protein. nih.gov
Neuroprotective Mechanisms
Beyond its blood pressure-lowering effects, efonidipine exhibits direct neuroprotective actions. In a preclinical study using a model of middle cerebral artery occlusion (MCAO) in diabetic rats, efonidipine treatment demonstrated a significant cerebroprotective role. nih.gov
The neuroprotective mechanisms identified include:
Reduction of Ischemic Damage: Treatment with efonidipine led to a significant reduction in the post-ischemic brain infarct volume and brain hemisphere weight difference following MCAO. nih.gov
Antioxidant Effects: The compound significantly decreased levels of the oxidative stress marker malondialdehyde and increased the levels of antioxidant markers in the brain. nih.gov
Modulation of Signaling Pathways: Efonidipine was found to down-regulate the gene expression of Transforming Growth Factor-beta (TGF-β). nih.gov This suggests its cerebroprotective effects may be mediated through the TGF-β/SMAD-2 signaling pathway. nih.gov
Biochemical Improvements: The treatment also reduced levels of acetylcholine (B1216132) esterase and nitrite, further indicating a protective effect on neuronal function and vascular health within the brain. nih.gov
Table 2: Neuroprotective Effects of Efonidipine in a Preclinical Model of Cerebral Ischemia This table is interactive. You can sort and filter the data.
| Parameter | Effect of Efonidipine Treatment | Mechanism of Action | Reference |
|---|---|---|---|
| Brain Infarct Volume | Significant Reduction | Attenuation of Ischemic Damage | nih.gov |
| Brain Hemisphere Weight Difference | Significant Reduction | Attenuation of Ischemic Damage | nih.gov |
| Malondialdehyde Levels | Significant Decrease | Antioxidant Effect | nih.gov |
| Antioxidant Markers | Increase | Antioxidant Effect | nih.gov |
| Acetylcholine Esterase Levels | Significant Decrease | Biochemical Improvement | nih.gov |
| Nitrite Levels | Significant Decrease | Biochemical Improvement | nih.gov |
| TGF-β Gene Expression | Down-regulation | Modulation of TGF-β/SMAD-2 Pathway | nih.gov |
Cellular and Molecular Signaling Pathways
This compound monoethanolate modulates several critical cellular and molecular signaling pathways, contributing to its therapeutic effects beyond simple calcium channel blockade. These intricate interactions underscore its multifaceted pharmacological profile.
Efonidipine has been shown to exert its effects by modulating specific signal transduction pathways. One notable mechanism is its influence on the Transforming Growth Factor-β (TGF-β)/SMAD-2-dependent signaling pathway. Research in diabetic animal models suggests that efonidipine provides cerebroprotective effects, in part, by down-regulating this pathway. nih.gov This modulation indicates a role for efonidipine in cellular processes such as inflammation and tissue fibrosis, which are often mediated by TGF-β signaling. nih.gov
Efonidipine has demonstrated a positive impact on endothelial function. nih.gov The endothelium is crucial for maintaining vascular tone and is largely dependent on the production and availability of nitric oxide (NO). mdpi.com Dihydropyridine calcium antagonists, the class to which efonidipine belongs, have been found to increase the bioavailability of endothelial NO. nih.gov This is achieved not by increasing the expression of endothelial nitric oxide synthase (eNOS), but rather through antioxidative mechanisms that protect NO from degradation. nih.gov This enhanced NO availability contributes to vasodilation and may be a factor in the anti-atherosclerotic and antithrombotic properties of this class of drugs. nih.gov In hypertensive patients without diabetes, efonidipine has been observed to improve both blood pressure and endothelial function. nih.gov
Efonidipine exhibits significant anti-oxidant properties. In studies involving diabetic rats with middle cerebral artery occlusion, treatment with efonidipine resulted in a notable decrease in malondialdehyde, a marker of oxidative stress. nih.gov Concurrently, there was an increase in the levels of endogenous antioxidant markers. nih.gov This anti-oxidant activity may contribute to its protective effects in various tissues by mitigating the damage caused by reactive oxygen species.
Table 1: Effect of Efonidipine on Oxidative Stress Markers
| Marker | Effect of Efonidipine Treatment | Implication | Source |
|---|---|---|---|
| Malondialdehyde | Significant decrease | Reduction in lipid peroxidation and oxidative stress | nih.gov |
| Antioxidant Markers | Significant increase | Enhancement of endogenous antioxidant defense mechanisms | nih.gov |
Efonidipine has demonstrated clear anti-inflammatory effects. researchgate.netijsr.netijsr.net Research has elucidated that these effects are mediated through the inhibition of the c-Jun N-terminal kinase (JNK)/nuclear factor-κB (NF-κB) pathway. researchgate.netnih.govnih.gov In microglial cells stimulated with lipopolysaccharide (LPS), efonidipine was found to inhibit the production of pro-inflammatory factors such as interleukin-1β (IL-1β) and nitric oxide. nih.govnih.govkoreascience.kr Furthermore, it suppressed the nuclear translocation of NF-κB by inhibiting the phosphorylation of its inhibitor, IκB. nih.govnih.gov These findings suggest that efonidipine's anti-inflammatory actions may be beneficial in conditions associated with neuroinflammation. nih.govnih.govkoreascience.kr
A key aspect of efonidipine's mechanism of action is its interaction with c-Jun N-terminal kinase 3 (JNK3), an isoform of JNK predominantly expressed in the brain. nih.govnih.govkoreascience.krmdpi.com Through structure-based virtual screening, efonidipine was identified as a potential inhibitor of JNK3. nih.govnih.govkoreascience.kr Subsequent studies confirmed this, showing that efonidipine reduces the phosphorylation of both JNK and its downstream target, c-Jun, in LPS-treated microglial cells. nih.govkoreascience.krresearchgate.net It is believed that efonidipine binds to the ATP-binding site of JNK3, thereby inhibiting its activity in an ATP-competitive manner. nih.gov Given the role of JNK3 in neuronal apoptosis and stress responses, its inhibition by efonidipine may underlie some of the compound's neuroprotective effects. nih.govmdpi.com
Table 2: Efonidipine's Action on the JNK/NF-κB Pathway
| Target Molecule | Effect of Efonidipine | Cellular Outcome | Source |
|---|---|---|---|
| JNK3 Phosphorylation | Inhibition | Reduced JNK pathway activation | nih.govresearchgate.net |
| c-Jun Phosphorylation | Inhibition | Decreased activation of downstream transcription factor | nih.govkoreascience.krresearchgate.net |
| IκB Phosphorylation | Inhibition | Suppression of NF-κB nuclear translocation | nih.govnih.gov |
| Pro-inflammatory Mediators (IL-1β, NO) | Decreased Production | Attenuation of inflammatory response | researchgate.netnih.govkoreascience.kr |
Comparative Pharmacology with Other Calcium Channel Blockers
Efonidipine's pharmacological profile is distinct from many other calcium channel blockers (CCBs), particularly the widely used amlodipine, primarily due to its dual blockade of both L-type and T-type calcium channels. ijsr.netzuventus.co.innewdrugapprovals.org While traditional dihydropyridine CCBs like amlodipine and nifedipine are selective for L-type calcium channels, efonidipine's additional T-type channel inhibition confers several unique properties. ijsr.netnih.gov
The blockade of T-type calcium channels, which are present in the sinoatrial node, allows efonidipine to exert a negative chronotropic effect, meaning it can slow the heart rate. zuventus.co.innih.govwikipedia.org This is in contrast to L-type selective CCBs, which often cause a reflex tachycardia (an increase in heart rate) as a compensatory response to vasodilation. zuventus.co.indrugbank.comnih.gov This property makes efonidipine a potentially more suitable option for hypertensive patients who also have a high heart rate. nih.gov
Furthermore, the dual-channel blockade appears to contribute to a more favorable side-effect profile. Efonidipine is associated with a lower incidence of peripheral edema compared to amlodipine. ijsr.netwikipedia.org This is thought to be because the blockade of T-type channels leads to a more balanced dilation of both arterioles and venules, which helps to normalize hydrostatic pressure across the capillary bed. wikipedia.org In addition to its effects on heart rate and edema, the inhibition of T-type calcium channels by efonidipine is also linked to enhanced renal protection. zuventus.co.in It causes dilation of both the afferent and efferent arterioles in the glomeruli of the kidneys, which can help to reduce intraglomerular pressure. drugbank.comresearchgate.net
Table 3: Comparative Profile of Efonidipine and Amlodipine
| Feature | Efonidipine | Amlodipine | Source |
|---|---|---|---|
| Mechanism of Action | L-type and T-type calcium channel blocker | Primarily L-type calcium channel blocker | ijsr.netzuventus.co.in |
| Effect on Heart Rate | Can decrease heart rate; less reflex tachycardia | May cause reflex tachycardia | zuventus.co.indrugbank.comnih.gov |
| Peripheral Edema | Lower incidence | Higher incidence | ijsr.netwikipedia.org |
| Renal Effects | Dilates both afferent and efferent arterioles | Preferentially dilates afferent arterioles | drugbank.comresearchgate.net |
| Blood Pressure Reduction | Efficacy comparable to amlodipine | Effective in reducing blood pressure | ijsr.netzuventus.co.in |
Efonidipine vs. Amlodipine in Renal and Arterial Stiffness Parameters
Efonidipine, a calcium channel blocker that inhibits both L-type and T-type calcium channels, has demonstrated more favorable effects on renal function and arterial stiffness compared to amlodipine, which primarily blocks L-type calcium channels. nih.gov In a 12-month study involving type 2 diabetic patients with hypertension and nephropathy, both drugs showed similar efficacy in blood pressure reduction. nih.govresearchgate.net However, their effects on key renal and vascular parameters differed significantly.
The amlodipine group experienced significant increases in serum creatinine (B1669602) and urinary albumin, along with a notable decrease in the estimated glomerular filtration rate (eGFR). nih.govresearchgate.net In contrast, the efonidipine group did not show these negative changes in renal function markers. nih.govresearchgate.net
Furthermore, treatment with efonidipine led to significant decreases in plasma aldosterone, urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (an oxidative stress marker), and the cardio-ankle vascular index (CAVI), a measure of arterial stiffness. nih.govresearchgate.net These improvements were not observed in the amlodipine group. nih.govresearchgate.net These findings suggest that efonidipine's dual-channel blockade offers superior protection against renal damage and arterial stiffness in hypertensive patients with diabetic nephropathy. nih.gov
| Parameter | Efonidipine Group (Change over 12 months) | Amlodipine Group (Change over 12 months) |
|---|---|---|
| Serum Creatinine | No significant change | Significant increase nih.gov |
| Urinary Albumin | No significant change | Significant increase nih.gov |
| Estimated Glomerular Filtration Rate (eGFR) | No significant change | Significant decrease nih.gov |
| Plasma Aldosterone | Significant decrease nih.gov | No significant change nih.gov |
| Cardio-Ankle Vascular Index (CAVI) | Significant decrease nih.gov | No significant change nih.gov |
Efonidipine vs. Beta-blockers in Heart Rate Regulation
Efonidipine distinguishes itself from many other dihydropyridine calcium channel blockers by its ability to reduce heart rate, an effect not typically associated with this class, which can sometimes cause reflex tachycardia. nih.govresearchgate.net This heart rate-lowering effect is attributed to its blockade of T-type calcium channels located in the sinoatrial node, which are involved in the heart's pacemaker mechanism. nih.gov This mechanism contrasts with that of beta-blockers, which slow the heart rate by blocking the effects of epinephrine (B1671497) (adrenaline). webmd.com
Studies have shown that efonidipine can effectively inhibit increases in heart rate and blood pressure induced by mental and physical stress. nih.gov This suggests a cardioprotective effect by mitigating stress-induced circulatory changes. nih.gov While beta-blockers are a standard therapy for heart rate control in various cardiovascular conditions, efonidipine's dual action as an antihypertensive and a heart rate-slowing agent presents a potential alternative, particularly for hypertensive patients where heart rate is a concern. nih.govnih.gov The reduction in heart rate is considered a beneficial effect in the management of hypertension, as an elevated resting heart rate is an independent predictor of cardiovascular mortality. nih.gov
Efonidipine vs. Nifedipine and Mibefradil in Calcium Channel Blockade
Efonidipine, nifedipine, and mibefradil exhibit distinct profiles in their blockade of T-type and L-type calcium channels. nih.govkarger.com Nifedipine is a selective L-type channel blocker, while mibefradil is considered a selective T-type channel blocker. karger.comnih.gov Efonidipine is a dual blocker, affecting both channel types. nih.govkarger.com
The inhibitory mechanisms of these drugs on T-type calcium channel currents (ICa(T)) also differ. Nifedipine acts mainly through a tonic block, mibefradil demonstrates a use-dependent block, and efonidipine utilizes a combination of both tonic and use-dependent mechanisms. nih.govkarger.comkarger.com
The half-maximal inhibitory concentrations (IC50) further quantify their selectivity and potency. Efonidipine shows a high affinity for the T-type calcium channel, with a lower IC50 value than mibefradil, while also potently blocking the L-type channel, though less so than nifedipine. nih.govkarger.com
| Compound | T-type Channel (ICa(T)) IC50 | L-type Channel (ICa(L)) IC50 |
|---|---|---|
| Efonidipine | 0.35 µmol/l nih.govkarger.com | 1.8 nmol/l nih.govkarger.com |
| Nifedipine | 1.2 µmol/l nih.govkarger.com | 0.14 nmol/l nih.govkarger.com |
| Mibefradil | 0.87 µmol/l nih.govkarger.com | 1.4 µmol/l nih.govkarger.com |
Efonidipine vs. Cilnidipine (B1669028) in Glomerular Effects
Both efonidipine and cilnidipine are effective in reducing blood pressure and proteinuria in hypertensive patients. zuventus.com However, their mechanisms differ, leading to distinct effects on glomerular hemodynamics. Efonidipine is an L- and T-type calcium channel blocker, whereas cilnidipine blocks L- and N-type calcium channels. nih.govzuventus.com
The blockade of T-type calcium channels by efonidipine is believed to dilate both afferent and efferent glomerular arterioles. zuventus.co.intaylorandfrancis.com This balanced vasodilation helps to reduce intraglomerular pressure, contributing to its renal-protective and antiproteinuric effects. zuventus.comzuventus.co.in In a comparative trial, while both drugs effectively controlled blood pressure and lowered heart rate, efonidipine demonstrated a more pronounced reduction in proteinuria compared to cilnidipine. zuventus.com The decrease in proteinuria with efonidipine was observed to be independent of the reduction in blood pressure, highlighting its specific glomerular benefits. zuventus.com
| Parameter | Efonidipine Group (Change over 90 days) | Cilnidipine Group (Change over 90 days) |
|---|---|---|
| Proteinuria (mg/g Cr) | Significant reduction from 151.45 to 123.52 zuventus.com | Non-significant reduction from 161.64 to 152.10 zuventus.com |
Pharmacokinetics and Biopharmaceutical Research
Absorption and Bioavailability Studies
Efonidipine (B1671133) hydrochloride monoethanolate is classified as a Biopharmaceutics Classification System (BCS) class II drug, which is characterized by high permeability but low aqueous solubility. drugbank.com This low solubility is a primary limiting factor for its oral bioavailability. drugbank.comdrugbank.com Research indicates that the peak plasma concentration of efonidipine is typically reached between 1.5 and 3.67 hours after oral administration. wikipedia.org
The absorption of efonidipine can be influenced by the presence of food. researchgate.net Studies have suggested that consuming meals concurrently with the drug can enhance its absorption. researchgate.net This effect is thought to be mediated by an extended gastrointestinal transit time, which allows for a longer duration for the drug to dissolve and be absorbed. researchgate.net
Due to its poor water solubility, various advanced formulation strategies have been investigated to improve the dissolution and subsequent absorption of efonidipine hydrochloride monoethanolate. researchgate.net These techniques aim to overcome the rate-limiting step of dissolution to enhance its therapeutic effectiveness. drugbank.com
One of the most effective methods for improving the solubility of poorly water-soluble drugs is the formation of amorphous solid dispersions (ASDs). researchgate.netguidetopharmacology.org This technique involves dispersing the drug in a hydrophilic carrier matrix, which transforms the drug from its stable crystalline state to a more soluble, higher-energy amorphous form. adooq.com
Research utilizing mesoporous silica (B1680970), specifically Parteck® SLC, as a carrier has demonstrated significant biopharmaceutical improvements for efonidipine. researchgate.netguidetopharmacology.org In a study where an efonidipine solid dispersion (EFESD) was prepared using a solvent evaporation method, notable enhancements in solubility, permeability, and in vivo bioavailability were observed. researchgate.netguidetopharmacology.org The solubility of efonidipine in the EFESD formulation was improved 5-fold in distilled water and 4-fold in phosphate (B84403) buffer (pH 6.8). researchgate.net Furthermore, pharmacokinetic studies in male Wistar rats showed a marked increase in bioavailability compared to the pure drug. researchgate.netguidetopharmacology.org
Pharmacokinetic Enhancements with Mesoporous Silica-Based ASD
| Parameter | Fold Increase (EFESD vs. Pure Efonidipine) | Reference |
|---|---|---|
| Area Under the Curve (AUC) | 1.41 | researchgate.netguidetopharmacology.org |
| Maximum Plasma Concentration (Cmax) | 2.10 | researchgate.netguidetopharmacology.org |
| Ex vivo Permeability | 2.0 | researchgate.net |
Co-crystallization is another strategy employed to enhance the physicochemical properties of efonidipine without altering its molecular structure. drugbank.com This approach involves combining the active pharmaceutical ingredient (API) with a benign co-former molecule in a specific stoichiometric ratio within a crystal lattice. drugbank.com
Studies have successfully developed co-amorphous systems and co-crystals of efonidipine to improve its dissolution characteristics. drugbank.comdrugbank.com A co-amorphous system of efonidipine with benzoic acid demonstrated significantly higher in vitro dissolution rates compared to the pure crystalline form. drugbank.com Powder X-ray diffraction (PXRD) analysis confirmed the successful transformation from a crystalline to an amorphous state. drugbank.com Similarly, co-crystals prepared with dicarboxylic acids such as malonic acid and tartaric acid have also been shown to be an effective strategy for enhancing the dissolution rate and oral absorption of the drug. drugbank.comresearchgate.net
A novel and efficient method for preparing solid dispersions involves the use of microwave technology. johsr.com This technique offers a rapid, solvent-free approach to induce amorphization. johsr.comnih.gov In one study, a solid dispersion of this compound ethanolate (B101781) was prepared using hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMC-AS) as a polymeric carrier and urea (B33335) as a third component. johsr.comnih.gov The application of microwave irradiation promoted the amorphization of efonidipine, in part by urea acting to lower the drug's melting point. johsr.comnih.gov
The resulting solid dispersion exhibited significantly improved physicochemical and pharmacokinetic properties. johsr.com An in vivo study in beagle dogs demonstrated the effectiveness of this preparation, which showed an eightfold improvement in absorption, based on the area under the curve (AUC), when compared with the administration of efonidipine alone. johsr.comnih.gov
Enhancement Strategies for Solubility and Bioavailability
Distribution and Tissue Penetration
Following absorption, the distribution of efonidipine is influenced by its high lipophilicity, which facilitates its entry into phospholipid-rich cell membranes to reach its target calcium channels. drugbank.com
Studies in rats using radiolabeled efonidipine provided insights into its tissue distribution. drugbank.com After oral administration, radioactivity was found to be highest in the gastrointestinal tract and the liver, followed by the adrenal glands. drugbank.com This suggests significant distribution to these tissues, with the liver being a primary site of metabolism. drugbank.comjohsr.com
Efonidipine also demonstrates the ability to penetrate or affect the central nervous system. It has been shown to lower blood pressure in cerebral resistance vessels. johsr.com Further studies in animal models of middle cerebral artery occlusion (MCAO) have indicated that efonidipine exerts a cerebroprotective effect, suggesting it can cross the blood-brain barrier and act on brain tissue. nih.gov The specific volume of distribution in humans has not been fully detailed. drugbank.com
Metabolism and Metabolite Profiling
This compound monoethanolate undergoes extensive metabolism primarily in the liver. wikipedia.org The biotransformation process is largely mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing proteins responsible for the oxidative metabolism of a wide array of xenobiotics, including many pharmaceutical agents. drugbank.commdpi.com These enzymes, located predominantly within the endoplasmic reticulum of hepatocytes, catalyze Phase I metabolic reactions, which typically involve the conversion of lipophilic compounds into more water-soluble molecules to facilitate their excretion. openanesthesia.orgyoutube.com
For dihydropyridine (B1217469) calcium antagonists like efonidipine, a primary metabolic pathway involves the oxidation of the dihydropyridine ring to its corresponding pyridine (B92270) derivative, a reaction catalyzed by the CYP3A4 isoform. nih.govnih.gov Research indicates that substances known to suppress CYP3A4, such as grapefruit juice, can increase the blood concentration of efonidipine, suggesting that CYP3A4 plays a significant role in its clearance. wikipedia.org Furthermore, studies have shown that efonidipine itself can act as an inhibitor of CYP3A4 activity. nih.gov The metabolic processes for efonidipine include N-debenzylation, N-dephenylation, oxidative deamination, and ester hydrolysis. drugbank.com
Table 1: Key Enzymes in Efonidipine Metabolism
| Enzyme Family | Specific Isoform (Implied) | Role |
|---|
Following oral administration, efonidipine is converted into several metabolites, with three being identified as major and active compounds. wikipedia.orgdrugbank.com These principal metabolites are N-dephenylated efonidipine (DPH), deaminated efonidipine (AL), and N-debenzylated efonidipine (DBZ). wikipedia.orgdrugbank.com Studies examining plasma metabolite profiles in human volunteers confirmed that N-dephenylated-efonidipine and deaminated-efonidipine are the main metabolites found in circulation. nih.gov
All three major metabolites exhibit pharmacological activity as calcium antagonists. wikipedia.orgdrugbank.com However, their potency differs from the parent compound. A comparative study on their vasodilating properties revealed that N-debenzylated efonidipine (DBZ) possessed approximately two-thirds of the activity of the parent efonidipine, while N-dephenylated efonidipine (DPH) had about one-third of the activity. wikipedia.orgdrugbank.com Despite the activity of these metabolites, research suggests that the majority of the pharmacological effect observed after an oral dose of this compound is attributable to the unchanged parent drug, with the metabolites making a smaller contribution. wikipedia.org
Table 2: Characterization of Efonidipine Active Metabolites
| Metabolite Name | Abbreviation | Characterization | Relative Vasodilating Activity |
|---|---|---|---|
| N-dephenylated efonidipine | DPH | Active calcium antagonist; a main plasma metabolite. drugbank.comnih.gov | ~ 33% of parent compound. wikipedia.orgdrugbank.com |
| Deaminated efonidipine | AL | Active calcium antagonist; a main plasma metabolite. drugbank.comnih.gov | Not specified. |
Excretion Pathways and Half-Life Determination
The elimination of efonidipine and its metabolites from the body occurs primarily through the biliary system. wikipedia.orgdrugbank.com Consequently, fecal excretion is the main pathway for the drug's clearance. nih.gov
Renal excretion plays a minor role in the elimination of the parent compound. zuventus.com Studies involving healthy volunteers have shown that no significant amount of unchanged efonidipine is excreted in the urine. drugbank.comnih.gov However, small percentages of its metabolites are eliminated via this route. In urine samples collected over a 24-hour period following oral administration, approximately 1.1% of the dose was excreted as deaminated-efonidipine, and 0.5% was excreted as a pyridine analogue of deaminated-efonidipine. nih.govzuventus.com
The biological half-life of efonidipine, which is a measure of the time it takes for the plasma concentration of the drug to reduce by half, is determined to be approximately 4 hours. wikipedia.orgdrugbank.comzuventus.com Peak plasma concentrations are typically reached between 1.5 and 3.67 hours after administration. wikipedia.orgzuventus.com
Table 3: Pharmacokinetic Excretion and Half-Life Parameters
| Parameter | Description | Value/Route |
|---|---|---|
| Primary Excretion Route | Main pathway for elimination of the drug and its metabolites. | Biliary / Fecal. wikipedia.orgdrugbank.com |
| Secondary Excretion Route | Minor pathway for elimination. | Renal (Urine). zuventus.com |
| Urinary Excretion (Unchanged Drug) | Amount of parent drug found in urine. | Not significant. drugbank.comnih.gov |
| Urinary Excretion (Metabolites) | Amount of specific metabolites found in urine over 24 hours. | 1.1% (deaminated-efonidipine), 0.5% (pyridine analogue of deaminated-efonidipine). nih.gov |
| Biological Half-Life (T½) | Time for plasma concentration to decrease by 50%. | ~ 4 hours. wikipedia.orgdrugbank.comzuventus.com |
| Time to Peak Plasma Concentration (Tmax) | Time to reach maximum concentration in plasma. | 1.5 - 3.67 hours. wikipedia.orgzuventus.com |
Analytical Methodologies for Efonidipine Hydrochloride Monoethanolate
Chromatographic Techniques
Chromatography is a cornerstone for the analysis of Efonidipine (B1671133) Hydrochloride Monoethanolate, offering high-resolution separation for both purity and stability assessments.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely utilized technique for the determination of Efonidipine Hydrochloride Monoethanolate. nih.govijrar.org These methods are valued for their accuracy, precision, and robustness in routine quality control. nih.gov
Several stability-indicating RP-HPLC methods have been developed to separate the drug from its degradation products formed under various stress conditions, such as hydrolysis (acidic and basic), oxidation, and photolysis. oup.com One such method employed a C18 column (250 × 4.6 mm, 5 μm particle size) with a mobile phase of methanol (B129727) and water (50:50 v/v) at a flow rate of 0.8 mL/min, with detection at 270 nm. oup.com Under these conditions, the retention time for efonidipine was approximately 3.38 minutes. oup.com Forced degradation studies using this method revealed that the compound is most susceptible to oxidative stress, showing about 10% degradation. oup.com
Another RP-HPLC method for estimation utilized a mobile phase of acetonitrile (B52724) and water (85:15 v/v) at a flow rate of 0.8 mL/min, with UV detection at 254 nm. ijraset.com This method demonstrated linearity over a concentration range of 20–140 μg/mL. ijraset.com For simultaneous estimation with other drugs like Telmisartan, a method using a Symmetry® C18 column with a mobile phase of acetonitrile and 0.05 M Potassium dihydrogen phosphate (B84403) buffer (75:25, v/v) has been validated. scispace.com
The following table summarizes the conditions of various developed HPLC methods:
Table 1: Summary of HPLC Methodologies for this compound Monoethanolate
| Parameter | Method 1 oup.com | Method 2 ijraset.com | Method 3 scispace.com |
|---|---|---|---|
| Column | C18 (250 x 4.6 mm, 5µm) | Symmetry C18 (5.0 mm) | Symmetry® C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase | Methanol:Water (50:50, v/v) | Acetonitrile:Water (85:15, v/v) | Acetonitrile:0.05M KH2PO4 Buffer (75:25, v/v) |
| Flow Rate | 0.8 mL/min | 0.8 mL/min | 1 mL/min |
| Detection Wavelength | 270 nm | 254 nm | 251 nm |
| Linearity Range | 10-50 µg/mL | 20-140 µg/mL | 0.2-15 µg/mL |
| Retention Time | ~3.38 min | Not Specified | ~4 min |
Gas Chromatography (GC)
Gas Chromatography (GC) is mentioned in literature reviews as a potential chromatographic technique for the analysis of this compound Monoethanolate. nih.govijrar.org However, detailed, specific GC methods for the direct quantification or purity assessment of the parent compound are not as extensively documented as HPLC methods. GC is more commonly applied to the analysis of residual solvents in the drug substance or for the determination of metabolites of dihydropyridine (B1217469) calcium channel blockers after derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Spectrospecific Determination
For highly sensitive and specific determination, particularly in biological matrices like human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have been established. africanjournalofbiomedicalresearch.comresearchgate.net These methods offer low limits of quantification necessary for pharmacokinetic studies.
A robust LC-MS/MS method for determining efonidipine in human plasma involves a liquid-liquid extraction (LLE) procedure for sample preparation. africanjournalofbiomedicalresearch.com The detection is performed by a mass spectrometer in positive mode electrospray ionization (ESI), using multiple reaction monitoring (MRM). africanjournalofbiomedicalresearch.comresearchgate.net This technique provides excellent selectivity and sensitivity, with a reported linear range of 0.100–20.0 ng/mL and a lower limit of quantification (LLOQ) of 0.100 ng/mL in plasma. africanjournalofbiomedicalresearch.com The extraction recovery from plasma has been shown to be reproducible, ranging from 85.8% to 91.3%. africanjournalofbiomedicalresearch.com
Chiral Chromatography for Enantiomeric Purity
Efonidipine possesses a chiral center and is administered clinically as a racemate. researchgate.net Therefore, analytical methods capable of separating the enantiomers are essential for studying stereoselective pharmacokinetics and ensuring enantiomeric purity. Chiral chromatography is the definitive technique for this purpose. researchgate.net
An enantioselective and sensitive LC-MS/MS method has been developed using a CHIRALPAK® ID column. researchgate.net This method utilizes an isocratic mobile phase of acetonitrile/water (60:40, v/v) to achieve chiral separation. researchgate.net Detection by MS/MS in MRM mode allows for the quantification of individual enantiomers over a linear range of 0.100–20.0 ng/mL in human plasma, with an LLOQ of 0.100 ng/mL for each enantiomer. researchgate.net Importantly, studies confirmed that no chiral inversion occurred during sample storage, preparation, or analysis. researchgate.net
Table 2: Chiral LC-MS/MS Method for Efonidipine Enantiomers
| Parameter | Details researchgate.net |
|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Chiral Column | CHIRALPAK® ID |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), isocratic |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Linearity Range | 0.100–20.0 ng/mL (for each enantiomer) |
| LLOQ | 0.100 ng/mL (for each enantiomer) |
Spectroscopic Methods
Spectroscopic methods, particularly UV-Spectrophotometry, provide simple, rapid, and cost-effective alternatives for the quantification of this compound Monoethanolate. nih.govijrar.org
UV-Spectrophotometry for Quantification and Purity
UV-Visible Spectrophotometry is a widely used technique for the routine analysis of Efonidipine in bulk and tablet dosage forms. japsonline.com The method is based on the measurement of absorbance of the drug solution at its wavelength of maximum absorption (λmax).
The λmax for this compound Monoethanolate is typically observed around 251-253 nm when using methanol as the solvent. japsonline.com Another developed method utilized isopropyl alcohol as a greener solvent, finding the λmax at 251 nm. These methods are validated according to ICH guidelines and demonstrate good linearity, accuracy, and precision. japsonline.com For instance, one method using methanol showed linearity in the concentration range of 10-30 μg/mL with a correlation coefficient (R²) of 0.997. japsonline.com Another method using isopropyl alcohol was linear over a range of 5–25 μg/mL.
Table 3: UV-Spectrophotometric Methods for this compound Monoethanolate
| Parameter | Method 1 japsonline.com | Method 2 |
|---|---|---|
| Solvent | Methanol | Isopropyl Alcohol |
| λmax | 253 nm | 251 nm |
| Linearity Range | 10-30 µg/mL | 5-25 µg/mL |
| Correlation Coefficient (R²) | 0.997 | 0.9976 |
| LOD | 2.82 µg/mL | 0.612 µg/mL |
| LOQ | 8.57 µg/mL | 1.856 µg/mL |
Fourier-Transform Infrared Spectroscopy (FT/IR) for Structural Characterization
Fourier-Transform Infrared (FTIR) spectroscopy is a vital analytical tool for the structural elucidation of this compound Monoethanolate. This technique helps in identifying the functional groups present in the molecule and investigating intermolecular interactions. The FTIR spectrum of this compound Monoethanolate displays characteristic absorption bands that correspond to its unique molecular structure. researchgate.net
Analysis of the FTIR spectra reveals the presence of key functional groups. These spectral signatures are essential for confirming the identity and integrity of the compound. Intermolecular interactions, such as hydrogen bonding between the drug and the ethanol (B145695) solvate, can also be investigated using this method. researchgate.net
Thermal Analysis
Thermal analysis techniques are fundamental in characterizing the physicochemical properties of this compound Monoethanolate, providing insights into its stability and solid-state behavior upon heating. researchgate.net
Thermogravimetry-Differential Thermal Analysis (TG-DTA) is a simultaneous thermal analysis method used to study the thermal decomposition and stability of this compound Monoethanolate. nih.gov This technique measures the change in mass (TG) and the difference in temperature between a sample and a reference (DTA) as a function of temperature.
Upon heating, this compound Monoethanolate undergoes a distinct two-step decomposition process. The initial weight loss corresponds to the release of the ethanol molecule, which is then followed by the decomposition of the efonidipine molecule with the elimination of chloride ions. researchgate.net The TG-DTA data provides quantitative information on the temperature ranges of these events and the associated mass loss.
Table 1: Thermal Decomposition Stages of this compound Monoethanolate
| Decomposition Stage | Temperature Range (°C) | Event |
|---|---|---|
| Stage 1 | Varies with heating rate | Release of ethanol |
Note: Specific temperature ranges can vary based on experimental conditions such as heating rate and atmosphere.
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with thermal transitions in a material. For this compound Monoethanolate, DSC is particularly useful for detecting and quantifying the presence of amorphous content. tainstruments.com The presence of amorphous material can significantly impact the stability and dissolution properties of a pharmaceutical solid. researchgate.netresearchgate.net
The DSC thermogram of a partially amorphous sample will typically show a glass transition (Tg), which is a characteristic of the amorphous state. tainstruments.com Following the glass transition, an exothermic event may be observed, corresponding to the crystallization of the amorphous fraction. By comparing the heat of crystallization of the sample to that of a completely amorphous standard, the percentage of amorphous content can be quantified. tainstruments.com The crystalline form of this compound Monoethanolate exhibits a characteristic sharp melting endotherm. researchgate.net The transformation from a crystalline to an amorphous state is indicated by the disappearance of this sharp peak and the appearance of a halo pattern in Powder X-ray Diffraction (PXRD) analysis. researchgate.netnih.gov
Advanced Characterization Techniques
Advanced analytical methods provide a deeper understanding of the crystal structure and thermal decomposition products of this compound Monoethanolate.
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of the crystalline solid form of this compound Monoethanolate. The PXRD pattern provides a unique fingerprint of the crystalline lattice, allowing for phase identification and the detection of polymorphism. researchgate.net Changes in the diffraction pattern after events like the release of ethanol indicate alterations in the crystal structure. researchgate.net
Single-crystal X-ray structure analysis provides the most definitive and detailed three-dimensional structural information of this compound Monoethanolate at the atomic level. mdpi.commdpi.com This technique has revealed a distinctive crystal structure where the chloride ion is situated within a basket-like conformation formed by the bulky diphenyl and phosphate groups. researchgate.net This specific arrangement is thought to hinder the elimination of chloride ions, contributing significantly to the enhanced thermal stability of the compound. researchgate.net
Table 2: Crystallographic Data for this compound Monoethanolate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c (example) |
| a (Å) | Data not available in search results |
| b (Å) | Data not available in search results |
| c (Å) | Data not available in search results |
| β (°) | Data not available in search results |
Note: Specific crystallographic parameters are determined through single-crystal X-ray analysis and may vary slightly between different studies.
Evolved Gas Analysis-Mass Spectrometry (EGA-MS) is a hyphenated technique that couples a thermogravimetric analyzer with a mass spectrometer. hidenanalytical.comnih.gov As this compound Monoethanolate is heated and undergoes decomposition, the evolved gases are transferred to the mass spectrometer for identification. researchgate.nethidenanalytical.com
This powerful analytical method allows for the precise identification of the volatile products released during the thermal decomposition process. For this compound Monoethanolate, EGA-MS confirms that the initial weight loss observed in TG-DTA is due to the release of ethanol. Subsequent decomposition products can also be identified, providing a comprehensive understanding of the thermal degradation pathway of the molecule. researchgate.net
Environmental Scanning Electron Microscopy (E-SEM)
Environmental Scanning Electron Microscopy (E-SEM) is an advanced analytical technique utilized for the physicochemical characterization of pharmaceutical compounds like this compound Monoethanolate. johsr.com This methodology allows for the observation of specimens in a gaseous environment, which is particularly advantageous for studying hydrated or non-conductive materials without the need for extensive sample preparation, such as metallic coating, that is typically required for conventional high-vacuum scanning electron microscopy. johsr.com
In the context of this compound Monoethanolate analysis, E-SEM has been instrumental in assessing the solid-state properties of the compound. johsr.com Research has employed E-SEM to investigate the thermal behavior and stability of the ethanolate (B101781) form. rsc.orgresearchgate.net A key focus of these studies has been to observe the morphological and particulate changes that occur upon heating and the subsequent release of ethanol from the crystal structure. rsc.orgresearchgate.net
Detailed Research Findings
Studies utilizing E-SEM have revealed significant alterations in the particulate forms of this compound Monoethanolate following the liberation of ethanol molecules from the crystal lattice. rsc.orgresearchgate.net This observation suggests a direct interaction between the ethanol molecules, chloride ions, and efonidipine molecules within the crystal structure. The release of ethanol, a critical aspect of the compound's thermal stability, leads to a transformation in the physical appearance of the particles, which can be effectively visualized and documented using E-SEM. rsc.orgresearchgate.net The ability to examine these changes in a controlled environment provides crucial insights into the stability and solid-state behavior of the solvated drug substance. johsr.com
The table below summarizes the application of E-SEM in the analysis of this compound Monoethanolate as described in the available literature.
| Analytical Parameter | Description | Reference |
|---|---|---|
| Instrumentation | Environmental (low-vacuum) Scanning Electron Microscope (E-SEM) | rsc.org |
| Purpose of Analysis | To assess the solid-state properties and observe morphological changes upon heating and desolvation. | johsr.comrsc.orgresearchgate.net |
| Key Observation | Particulate forms were markedly altered after the release of ethanol from the crystal structure. | rsc.orgresearchgate.net |
| Interpretation of Findings | The observed morphological changes suggest an interaction of ethanol molecules with chloride ions and efonidipine molecules within the crystal, impacting the compound's thermal stability. | rsc.orgresearchgate.net |
Preclinical Research and Animal Studies
Efficacy Studies in Animal Models of Hypertension
Efonidipine (B1671133) hydrochloride monoethanolate has demonstrated significant antihypertensive effects in various preclinical animal models. In studies involving spontaneously hypertensive rats (SHR), a common model for essential hypertension, long-term administration of efonidipine has been shown to effectively suppress the age-related increase in systolic blood pressure. nih.gov For instance, in one study, SHR treated with an efonidipine-containing diet from 8 to 28 weeks of age showed a significant reduction in the elevation of systolic blood pressure compared to control SHR on a drug-free diet. nih.gov
Pharmacodynamic studies in male Wistar rats have also confirmed the antihypertensive activity of efonidipine. researchgate.net When formulated as an amorphous solid dispersion to improve bioavailability, efonidipine exhibited enhanced anti-hypertensive effects compared to the drug in its crystalline form. researchgate.net
Organ-Protective Effects in Animal Models (e.g., Cardiac, Renal)
Preclinical studies have highlighted the significant organ-protective properties of efonidipine, particularly concerning the kidneys and the heart. nih.gov
Renal Protection: Efonidipine's renal-protective effects have been consistently observed in animal models. In spontaneously hypertensive rats (SHR), long-term treatment with efonidipine prevented the development of proteinuria and progressive kidney damage. nih.gov It markedly suppressed histological changes such as the swelling and hyalinization of glomeruli and arteriolosclerosis that were observed in untreated control SHR. nih.gov The drug also reduced kidney weight and plasma creatinine (B1669602) concentrations in the treated animals. nih.gov
The renal benefits are attributed to its unique hemodynamic effects within the kidney. Efonidipine has been shown to dilate both the afferent and efferent arterioles of the glomerulus. nih.govzuventus.com This action helps to increase the glomerular filtration rate without elevating the intraglomerular pressure, a key factor in preventing hypertension-induced renal damage. newdrugapprovals.orgnih.gov In diabetic SHR, efonidipine was found to inhibit the development of albuminuria and glomerular enlargement, further suggesting a strong renal-protective profile. nih.gov
Pharmacokinetic Studies in Animals
The pharmacokinetic profile of efonidipine hydrochloride monoethanolate has been investigated in several animal species. As a drug with low water solubility, it is classified as a Biopharmaceutics Classification System (BCS) class II compound, meaning its oral bioavailability is limited by its solubility. researchgate.netnih.gov
Studies in beagle dogs have been conducted to assess formulations designed to improve its absorption. A solid dispersion of efonidipine prepared with microwave treatment showed an eightfold improvement in absorption compared to the drug alone, as measured by the area under the curve (AUC). nih.gov
In male Wistar rats, the development of an amorphous solid dispersion of efonidipine using mesoporous silica (B1680970) resulted in a significant enhancement of its biopharmaceutical properties. researchgate.net This formulation led to a 1.41-fold increase in the area under the curve (AUC) and a 2.10-fold increase in the maximum plasma concentration (Cmax) compared to the pure drug. researchgate.net An ex vivo permeability study using the small intestine of Wistar rats also showed a 2-fold improvement in the permeability of the enhanced formulation. researchgate.net The primary metabolites identified in animal studies include N-dephenylated efonidipine and N-debenzylated efonidipine, which also possess some calcium antagonist activity. johsr.com
| Animal Model | Formulation | Key Pharmacokinetic Findings |
| Beagle Dogs | Solid dispersion (microwave treated) | 8-fold improvement in absorption (AUC) compared to NZ-105 alone. nih.gov |
| Wistar Rats | Amorphous solid dispersion (EFESD) | 1.41-fold increase in AUC. researchgate.net |
| 2.10-fold increase in Cmax. researchgate.net | ||
| 2-fold improvement in ex vivo permeability. researchgate.net |
Studies on Spontaneously Hypertensive Rats with Subtotal Nephrectomy
To investigate the efficacy of efonidipine in a model that mimics chronic kidney disease with hypertension, studies have been performed on salt-loaded, partially nephrectomized spontaneously hypertensive rats (SHR). nih.govelsevierpure.com In this model, where five-sixths of the kidneys are removed, the rats develop severe hypertension and progressive renal failure. nih.govelsevierpure.com
In a key study, these rats were treated for 8 weeks with efonidipine, and the results were compared to a control group and groups treated with enalapril (B1671234) and nifedipine (B1678770). nih.govelsevierpure.com Efonidipine markedly reduced systolic blood pressure from 267 mmHg in the control group to 181 mmHg. nih.govelsevierpure.com
Crucially, efonidipine demonstrated significant renal-protective effects beyond blood pressure reduction. It effectively suppressed the increase in urinary protein excretion (proteinuria), a key marker of kidney damage. nih.govelsevierpure.com The efonidipine-treated group had a urinary protein excretion of 180 mg/day, comparable to the enalapril group (186 mg/day) and significantly lower than the control group (301 mg/day). nih.govelsevierpure.com In contrast, nifedipine did not prevent the increase in proteinuria to the same extent (258 mg/day). nih.govelsevierpure.com
Histological examination of the kidneys at the end of the study revealed that efonidipine, similar to enalapril and nifedipine, partially prevented the development of glomerular sclerosis that was prominent in the control group. nih.govelsevierpure.com The superior effect of efonidipine on proteinuria compared to nifedipine is suggested to be due to its ability to dilate efferent arterioles, a mechanism not typically associated with nifedipine. nih.govelsevierpure.com
| Treatment Group (Subtotal Nephrectomy SHR) | Systolic Blood Pressure (8 weeks) | Urinary Protein Excretion (8 weeks) |
| Control | 267 +/- 7 mmHg | 301 +/- 28 mg/day |
| Efonidipine | 181 +/- 7 mmHg | 180 +/- 16 mg/day |
| Enalapril | 200 +/- 12 mmHg | 186 +/- 16 mg/day |
| Nifedipine | 184 +/- 6 mmHg | 258 +/- 22 mg/day |
Clinical Research and Therapeutic Applications
Essential Hypertension Management
Efonidipine (B1671133) hydrochloride monoethanolate is a dihydropyridine (B1217469) calcium channel blocker utilized in the management of essential hypertension. ontosight.ai Its therapeutic effect stems from its ability to inhibit calcium ion influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. patsnap.com
Efficacy in Blood Pressure Reduction
Clinical studies have consistently demonstrated the efficacy of efonidipine in lowering blood pressure in patients with mild to moderate essential hypertension. In a multicenter, prospective, open-label, single-armed study involving 53 patients, 12 weeks of treatment with efonidipine resulted in a significant reduction in both trough sitting and 24-hour mean blood pressure. johsr.com Specifically, the trough sitting systolic blood pressure (SiSBP) decreased from a mean of 144.6 ± 8.2 mmHg to 132.9 ± 13.5 mmHg, and the trough sitting diastolic blood pressure (SiDBP) decreased from 96.9 ± 5.4 mmHg to 88.3 ± 8.6 mmHg. johsr.comnih.gov The 24-hour mean systolic and diastolic blood pressures also showed significant reductions. johsr.comnih.gov
Another study involving 335 patients with mild-to-moderate hypertension in an Indian population also showed significant blood pressure reduction after 12 weeks of efonidipine treatment. oup.com The mean SiSBP was reduced from 158.6 ± 10.2 mmHg to 122.9 ± 5.5 mmHg, and the SiDBP decreased from 99.6 ± 8.4 mmHg to 87.3 ± 7.6 mmHg. oup.com
Efficacy of Efonidipine in Blood Pressure Reduction
| Study | Number of Patients | Treatment Duration | Baseline Systolic BP (mmHg) | Post-treatment Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | Post-treatment Diastolic BP (mmHg) |
|---|---|---|---|---|---|---|
| Oh et al. | 53 | 12 weeks | 144.6 ± 8.2 | 132.9 ± 13.5 | 96.9 ± 5.4 | 88.3 ± 8.6 |
| Indian Patient Study | 335 | 12 weeks | 158.6 ± 10.2 | 122.9 ± 5.5 | 99.6 ± 8.4 | 87.3 ± 7.6 |
Comparative Trials with Other Antihypertensives
Efonidipine has been compared with other widely used antihypertensive agents, particularly other calcium channel blockers like amlodipine (B1666008) and nifedipine (B1678770). A randomized, double-blind clinical trial in Indian patients with Stage-I hypertension found efonidipine to be non-inferior to amlodipine in reducing both systolic and diastolic blood pressure after 28 days of treatment. journaljammr.com In this study, efonidipine reduced mean systolic blood pressure by 18.2 ± 12.2 mmHg and diastolic blood pressure by 10.7 ± 7.0 mmHg, while amlodipine reduced systolic blood pressure by 19.2 ± 11.8 mmHg and diastolic blood pressure by 10.2 ± 7.7 mmHg. journaljammr.com Reviews of multiple clinical studies have concluded that efonidipine is as effective as amlodipine in lowering blood pressure. ijsr.netijsr.netresearchgate.net
In a study comparing efonidipine with cilnidipine (B1669028) in 1035 hypertensive patients over 90 days, both drugs were found to reduce blood pressure to a similar extent. zuventus.com Efonidipine reduced systolic blood pressure from 155.17 ± 10.38 mmHg to 132.92 ± 9.60 mmHg, and cilnidipine reduced it from 154.75 ± 10.05 mmHg to 132.90 ± 9.47 mmHg. zuventus.com
Furthermore, a study in partially nephrectomized spontaneously hypertensive rats showed that efonidipine was as effective as nifedipine and enalapril (B1671234) in attenuating the increase in systolic blood pressure. nih.gov
Comparative Efficacy of Efonidipine with Other Antihypertensives
| Comparator | Study Population | Efonidipine SBP Reduction (mmHg) | Comparator SBP Reduction (mmHg) | Efonidipine DBP Reduction (mmHg) | Comparator DBP Reduction (mmHg) |
|---|---|---|---|---|---|
| Amlodipine | Stage-I Hypertension (Indian) | 18.2 ± 12.2 | 19.2 ± 11.8 | 10.7 ± 7.0 | 10.2 ± 7.7 |
| Cilnidipine | Hypertensive Patients | 22.25 (mean change) | 21.85 (mean change) | 11.62 (mean change) | 11.15 (mean change) |
Effects on Heart Rate in Hypertensive Patients
A distinguishing feature of efonidipine is its effect on heart rate. Unlike many dihydropyridine calcium channel blockers that can cause reflex tachycardia, efonidipine has been shown to have a neutral or even a heart rate-lowering effect. drugbank.comnih.gov This is attributed to its dual-blocking action on both L-type and T-type calcium channels. drugbank.commedpulse.in The inhibition of T-type calcium channels in the sinoatrial node helps to suppress an elevated heart rate. medpulse.inwikipedia.org
In a study of 53 patients with mild-to-moderate hypertension, 12 weeks of efonidipine treatment resulted in a significant decrease in resting heart rate from 81.5 ± 5.3 beats/minute to 71.8 ± 9.9 beats/minute. johsr.comnih.gov Similarly, in a study of 18 patients who were switched from other dihydropyridine antihypertensives, the mean heart rate decreased significantly from 94 ± 7 bpm to 86 ± 11 bpm after 12 weeks on efonidipine. nih.govnih.gov
A comparative trial with amlodipine in patients with Stage-I hypertension showed that efonidipine reduced the mean heart rate by 8.1 ± 8.3 bpm, while amlodipine led to a reduction of 7.2 ± 9.9 bpm. journaljammr.com Another study comparing efonidipine to cilnidipine also demonstrated a significant reduction in heart rate from baseline in both treatment groups. zuventus.com
Effect of Efonidipine on Heart Rate in Hypertensive Patients
| Study | Number of Patients | Baseline Heart Rate (bpm) | Post-treatment Heart Rate (bpm) | Change in Heart Rate (bpm) |
|---|---|---|---|---|
| Oh et al. | 53 | 81.5 ± 5.3 | 71.8 ± 9.9 | -9.9 ± 9.0 |
| Switching Study | 18 | 94 ± 7 | 86 ± 11 | -8 |
| vs. Amlodipine | 95 (Efonidipine group) | 88.7 ± 5.9 | 80.6 ± 6.8 | -8.1 ± 8.3 |
Angina Pectoris Treatment and Myocardial Protection
Efonidipine is also indicated for the treatment of angina pectoris. ontosight.aipatsnap.com Its therapeutic action in this condition is linked to its ability to increase coronary blood flow and reduce myocardial oxygen demand. drugbank.comwikipedia.org By blocking L-type and T-type calcium channels, efonidipine induces vasodilation of coronary arteries, thereby improving blood supply to the myocardium. wikipedia.org
The negative chronotropic effect of efonidipine, which decreases heart rate, further contributes to its antianginal properties by reducing the workload on the heart and consequently, myocardial oxygen consumption. drugbank.comwikipedia.org This mechanism helps to alleviate the symptoms of myocardial ischemia. drugbank.com In experimental models, efonidipine has been shown to have a potent negative chronotropic effect but only a weak negative inotropic effect, which is beneficial for maintaining cardiac output. nih.gov
Renal Protection in Hypertensive Patients with Nephropathy
Efonidipine has demonstrated renal protective effects in hypertensive patients, particularly those with nephropathy. patsnap.comzuventus.com This is attributed to its unique hemodynamic actions within the kidneys. drugbank.com
Effects on Glomerular Filtration Rate and Proteinuria
Unlike some L-type calcium channel blockers that predominantly dilate the afferent arterioles of the glomerulus, efonidipine has been shown to dilate both the afferent and efferent arterioles. drugbank.comnih.gov This balanced vasodilation helps to reduce intraglomerular pressure, which is a key factor in the progression of renal damage and proteinuria. drugbank.comnih.gov
In a study of hypertensive patients with proteinuria, three months of treatment with efonidipine resulted in a significant reduction in urinary protein, while the glomerular filtration rate (GFR) was not significantly affected. bioworld.com Another study involving patients with chronic glomerulonephritis compared the effects of efonidipine and amlodipine over a 4-month period. nih.gov While blood pressure reduction was comparable between the two drugs, urinary protein excretion was significantly lower during the efonidipine treatment period (1.7 ± 1.5 g/g creatinine) compared to the amlodipine period (2.0 ± 1.6 g/g creatinine). nih.gov The GFR did not differ significantly between the two treatment periods. nih.gov
A study in patients with chronic kidney disease (CKD) receiving RAS blockade also found that switching from amlodipine to efonidipine resulted in a significant decrease in the urine spot protein/creatinine (B1669602) ratio from 2.9 ± 2.6 g/g to 2.3 ± 1.9 g/g, with no significant changes in blood pressure or serum creatinine. krcp-ksn.org In type 2 diabetic patients with hypertension and nephropathy, 12 months of treatment with efonidipine showed more favorable effects on renal function compared to amlodipine, with no significant increase in serum creatinine or urinary albumin observed in the efonidipine group. nih.govresearchgate.net
Effects of Efonidipine on Renal Parameters
| Study Population | Comparator | Efonidipine Effect on Proteinuria | Comparator Effect on Proteinuria | Efonidipine Effect on GFR |
|---|---|---|---|---|
| Chronic Glomerulonephritis | Amlodipine | 1.7 ± 1.5 g/g creatinine | 2.0 ± 1.6 g/g creatinine | No significant difference |
| CKD with RAS Blockade | Amlodipine | Significant decrease (from 2.9 to 2.3 g/g) | - | - |
| Type 2 Diabetes with Nephropathy | Amlodipine | No significant increase in urinary albumin | Significant increase in urinary albumin | No significant decrease |
Impact on Arterial Stiffness (e.g., CAVI)
Research has demonstrated that efonidipine has a favorable impact on arterial stiffness, a key indicator of cardiovascular risk. A study involving 40 type 2 diabetic patients with hypertension and nephropathy compared the effects of efonidipine with amlodipine over 12 months. nih.gov While both drugs achieved similar reductions in blood pressure, the efonidipine group showed a significant decrease in the Cardio-Ankle Vascular Index (CAVI), a measure of arterial stiffness. nih.govresearchgate.net In contrast, the amlodipine group did not exhibit a significant change in CAVI. nih.gov These findings suggest that efonidipine's mechanism, which involves both T-type and L-type calcium channel blockade, may offer superior benefits in reducing arterial stiffness compared to L-type blockers alone. nih.govresearchgate.net The reduction in CAVI was noted to be significantly greater with efonidipine than with amlodipine, highlighting its potential role in managing arteriosclerosis. researchgate.net
Table 1: Comparative Effects of Efonidipine and Amlodipine on Arterial Stiffness and Renal Function
| Parameter | Efonidipine Group | Amlodipine Group |
|---|---|---|
| CAVI | Significant decrease | No significant change |
| Serum Creatinine | No significant change | Significant increase |
| Urinary Albumin | No significant change | Significant increase |
| eGFR | No significant change | Significant decrease |
| Plasma Aldosterone (B195564) | Significant decrease | No significant change |
Source: Data compiled from a 12-month study on type 2 diabetic patients with hypertension and nephropathy. nih.govresearchgate.net
Prevention of Renal Damage
Efonidipine has shown significant promise in preventing renal damage, a common complication of hypertension. wikipedia.orgpatsnap.com Its renal-protective effects are attributed to its ability to dilate both afferent and efferent arterioles in the kidneys, which helps to reduce intraglomerular pressure. drugbank.comnih.gov This action helps to increase the glomerular filtration rate (GFR) without elevating intra-glomerular pressure, thereby preventing hypertension-induced renal damage. wikipedia.orgdrugbank.com
In a study of hypertensive patients with proteinuria, efonidipine significantly reduced both mean blood pressure and urinary protein levels over three months. bioworld.com Another study comparing efonidipine to ACE inhibitors in patients with renal impairment found that both treatments similarly reduced blood pressure and preserved creatinine clearance over 48 weeks. nih.gov Notably, efonidipine was effective in reducing proteinuria even in patients who did not show a significant decrease in systemic blood pressure. nih.gov
Further research in spontaneously hypertensive rats with partial nephrectomy demonstrated that efonidipine suppressed urinary protein excretion more effectively than nifedipine, an L-type calcium channel blocker. nih.gov The beneficial effects of efonidipine on proteinuria suggest a mechanism that may involve efferent arteriolar dilation. nih.gov Additionally, studies in type 2 diabetic patients with nephropathy showed that efonidipine prevented significant increases in serum creatinine and urinary albumin, which were observed in a group treated with amlodipine. nih.gov
Cerebrovascular Disease Applications
Efonidipine's pharmacological properties extend to potential applications in cerebrovascular disease. By lowering blood pressure in cerebral resistance vessels, it may help prevent brain damage induced by hypertension. wikipedia.org Research in animal models has explored its cerebroprotective effects. In a study involving diabetic rats with middle cerebral artery occlusion (MCAO), a model for stroke, pre-treatment with efonidipine showed a significant reduction in post-ischemic brain infarct volume and neurological deficits. nih.gov The study indicated that efonidipine's protective role in diabetic animals might be mediated through the downregulation of the TGF-β/SMAD-2 signaling pathway. nih.gov These findings suggest a potential therapeutic role for efonidipine in mitigating cerebrovascular complications associated with diabetes and hypertension. nih.govresearchgate.net
Atherosclerosis Research
Efonidipine has been investigated for its potential anti-atherosclerotic properties. patsnap.comdrugbank.com Its ability to improve endothelial function and reduce oxidative stress may contribute to these effects. In one study, efonidipine therapy was shown to reduce plasma malondialdehyde levels, a marker of oxidative stress, and improve flow-mediated dilation, indicating enhanced endothelial function. diabetesjournals.org Furthermore, in a comparative study with amlodipine in diabetic patients, only the efonidipine group showed a significant decrease in urinary 8-hydroxy-2'-deoxyguanosine (B1666359), another marker of oxidative stress, after 12 months. nih.gov These antioxidant and endothelial-protective effects suggest that efonidipine may play a role in slowing the progression of atherosclerosis. nih.govpatsnap.com
Acute Renal Failure Research
The potential of efonidipine in the context of acute renal failure (ARF) has also been a subject of investigation. drugbank.comdrugbank.com In preclinical studies using rat models of ARF induced by ischemia or glycerol, efonidipine demonstrated protective effects. nih.gov Treatment with efonidipine significantly suppressed the elevation of plasma creatinine and urea (B33335) nitrogen in ischemia-induced ARF. nih.gov In glycerol-induced ARF, it attenuated the impairment of creatinine and urea nitrogen clearances. nih.gov The mechanism for this protection may be linked to its antioxidant properties, as efonidipine was found to inhibit lipid peroxidation and exhibit radical scavenging action in kidney homogenates. nih.gov These findings suggest that efonidipine may help prevent renal damage in certain types of acute renal failure. nih.gov
Combination Therapy Research
The efficacy of a fixed-dose combination of efonidipine and chlorthalidone (B1668885) has been evaluated in managing hypertension. A multicentric, randomized, double-blind, Phase III clinical trial in India assessed this combination in patients with Stage I or Stage II hypertension over 90 days. amazonaws.comamazonaws.comzuventus.co.in
The study reported clinically meaningful and statistically significant reductions in both systolic and diastolic blood pressure from baseline to day 90. amazonaws.comresearchgate.net At the end of the 90-day treatment period, the mean reduction in blood pressure for the efonidipine and chlorthalidone group was 40.15 mmHg for systolic and 19.60 mmHg for diastolic pressure. amazonaws.comresearchgate.net Furthermore, 90.99% of patients in this group achieved the target blood pressure of <140/90 mmHg. amazonaws.comresearchgate.net The combination was found to be effective and well-tolerated in the management of hypertension in both Stage I and Stage II patients. amazonaws.comzuventus.co.in
Table 2: Blood Pressure Reduction with Efonidipine and Chlorthalidone Combination Therapy
| Time Point | Mean Systolic BP (mmHg) | Mean Diastolic BP (mmHg) | Mean Reduction from Baseline (SBP/DBP mmHg) |
|---|---|---|---|
| Baseline | 159.10 ± 11.43 | 101.19 ± 10.03 | N/A |
| Day 30 | 134.15 ± 12.56 | 85.01 ± 4.22 | 25.13 / 16.11 |
| Day 60 | N/A | N/A | 32.51 / 17.91 |
| Day 90 | 118.95 ± 15.31 | 81.59 ± 3.78 | 40.15 / 19.60 |
Source: Data from a 90-day Phase III clinical trial. amazonaws.comresearchgate.net
Special Patient Populations
The use of antihypertensive medications with heart rate-lowering properties is particularly recommended for female and elderly patients. zuventus.co.in A study evaluating the impact of renal function on cardiovascular outcomes in elderly hypertensive patients utilized efonidipine-based treatment regimens.
In the Japanese Trial to Assess Optimal Systolic Blood Pressure in Elderly Hypertensive Patients, participants were assigned to either a strict-treatment group (target systolic BP <140 mm Hg) or a mild-treatment group (target systolic BP 140 to <160 mm Hg), with both groups receiving efonidipine-based therapy.
Key Findings:
Renal Function: The estimated glomerular filtration rate (eGFR) was observed to be elevated throughout the trial period in both treatment groups. This trend was also noted in patients aged ≥75 years who had a baseline eGFR of <60 ml min⁻¹ per 1.73 m².
Cardiovascular Events: The study found that proteinuria at the start of the trial was significantly correlated with the incidence of cardiovascular events. The rate of decline in renal function and the presence of proteinuria were identified as critical risk factors for cardiovascular events in this elderly population.
The findings suggest that efonidipine-based regimens may help ameliorate renal function in elderly hypertensive patients with chronic kidney disease.
A study was conducted to evaluate the effects of efonidipine on renal function and arterial stiffness in 40 type 2 diabetic patients with hypertension and nephropathy who were already receiving angiotensin II receptor blockers. The patients were randomly assigned to receive either efonidipine (40 mg/day) or amlodipine (5 mg/day) for 12 months.
Key Findings:
Renal Function: While changes in blood pressure were similar between the two groups, significant increases in serum creatinine and urinary albumin, along with a significant decrease in the estimated glomerular filtration rate, were observed in the amlodipine group but not in the efonidipine group.
Arterial Stiffness and Oxidative Stress: Significant decreases in plasma aldosterone, urinary 8-hydroxy-2'-deoxyguanosine (a marker of oxidative stress), and the cardio-ankle vascular index (a measure of arterial stiffness) were observed after 12 months in the efonidipine group, but not in the amlodipine group.
These results suggest that efonidipine has more favorable effects on renal function, oxidative stress, and arterial stiffness compared to amlodipine in this patient population. Another study in diabetic rats also suggested that efonidipine inhibits the development of albuminuria and glomerular enlargement, indicating a renal protective effect.
Table 2: Effects of Efonidipine vs. Amlodipine in Type 2 Diabetic Patients with Hypertension and Nephropathy (12-Month Study)
| Parameter | Efonidipine Group | Amlodipine Group |
| Serum Creatinine | No significant change | Significant increase |
| Urinary Albumin | No significant change | Significant increase |
| Estimated Glomerular Filtration Rate | No significant change | Significant decrease |
| Plasma Aldosterone | Significant decrease | No significant change |
| Urinary 8-hydroxy-2'-deoxyguanosine | Significant decrease | No significant change |
| Cardio-Ankle Vascular Index (CAVI) | Significant decrease | No significant change |
The effects of efonidipine were compared with amlodipine in 20 hypertensive patients on chronic hemodialysis in a random crossover study, with each treatment period lasting 12 weeks. zuventus.co.in
Key Findings:
Blood Pressure and Pulse Rate: The average blood pressure was comparable between the efonidipine and amlodipine treatment periods (151 ± 15/77 ± 8 mmHg vs. 153 ± 15/76 ± 8 mmHg, respectively). The pulse rate did not show a significant change during either administration period. zuventus.co.in
Renin-Angiotensin-Aldosterone System: While there were no significant differences in plasma renin activity and plasma angiotensin II between the two groups, plasma aldosterone was significantly lower during the efonidipine period compared to the amlodipine period (123 ± 118 pg/mL vs. 146 ± 150 pg/mL, P = 0.027). zuventus.co.in
The study suggests that efonidipine reduces plasma aldosterone levels in patients on maintenance hemodialysis, which could provide additional cardiovascular protection. zuventus.co.in
Efonidipine's dual blockade of L-type and T-type calcium channels contributes to its heart rate-lowering effect, in contrast to other dihydropyridine calcium channel blockers that can cause reflex tachycardia. The inhibition of T-type calcium channels in the sinoatrial node is believed to be responsible for this negative chronotropic effect.
A multi-center, prospective, open-labeled, single-armed study involving 53 patients with mild-to-moderate hypertension investigated the effect of efonidipine on heart rate and blood pressure over 12 weeks.
Key Findings:
Heart Rate Reduction: After 12 weeks of treatment, the resting heart rate decreased significantly from a baseline of 81.5 ± 5.3 beats/minute to 71.8 ± 9.9 beats/minute, a mean difference of -9.9 ± 9.0 beats/minute (p<0.0001).
Blood Pressure Reduction: Concurrently, there was a significant reduction in both trough sitting and 24-hour mean blood pressure. Trough sitting systolic blood pressure decreased from 144.6 ± 8.2 to 132.9 ± 13.5 mmHg, and diastolic blood pressure decreased from 96.9 ± 5.4 to 88.3 ± 8.6 mmHg.
Another uncontrolled, open-label pilot study enrolled 18 patients with mild to severe hypertension and angina pectoris who had a heart rate of >80 bpm while on other dihydropyridine therapies. After switching to efonidipine, the mean heart rate decreased significantly from 94 ± 7 bpm to 86 ± 11 bpm at 12 weeks.
These findings indicate that efonidipine is effective in controlling both blood pressure and heart rate in hypertensive patients, particularly those with a higher baseline heart rate.
Table 3: Effect of Efonidipine on Heart Rate in Hypertensive Patients
| Study Population | Baseline Heart Rate (beats/minute) | Heart Rate after 12 weeks (beats/minute) | Mean Reduction (beats/minute) |
| Mild-to-moderate hypertension | 81.5 ± 5.3 | 71.8 ± 9.9 | 9.9 |
| Mild to severe hypertension with HR >80 bpm | 94 ± 7 | 86 ± 11 | 8 |
Drug Interactions and Pharmacogenomics
Pharmacokinetic Interactions with Co-administered Drugs
The plasma concentration and therapeutic efficacy of efonidipine (B1671133) can be significantly altered by co-administered drugs that affect its metabolic pathways. Efonidipine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system. patsnap.com Consequently, substances that inhibit or induce this enzyme can lead to clinically relevant pharmacokinetic interactions.
CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors can lead to increased plasma levels of efonidipine, potentially enhancing its therapeutic and adverse effects. patsnap.com Examples include certain antifungal agents (e.g., ketoconazole), macrolide antibiotics (e.g., erythromycin), and some protease inhibitors. patsnap.com Cimetidine and grapefruit juice are also known to inhibit CYP450 enzymes involved in the metabolism of CCBs, which can increase the blood concentration of efonidipine. wikipedia.orgnewdrugapprovals.org
CYP3A4 Inducers: Conversely, drugs that induce CYP3A4 activity, such as rifampin or the herbal supplement St. John's Wort, can accelerate the metabolism of efonidipine, leading to reduced plasma concentrations and diminished therapeutic efficacy. patsnap.com
P-glycoprotein (P-gp) Inhibition: Research has also shown that efonidipine can inhibit the P-gp efflux pump. nih.gov This was demonstrated in a study with the antidiabetic drug repaglinide, where efonidipine significantly increased the plasma concentration and bioavailability of repaglinide, likely through the dual inhibition of CYP3A4 and P-gp. nih.gov This suggests that efonidipine may alter the absorption and/or elimination of other drugs that are substrates for these systems. nih.gov
| Interacting Drug/Substance | Mechanism of Interaction | Potential Clinical Outcome on Efonidipine |
|---|---|---|
| Ketoconazole, Erythromycin | Inhibition of CYP3A4 enzyme | Increased plasma concentration and risk of enhanced effects patsnap.com |
| Rifampin, St. John's Wort | Induction of CYP3A4 enzyme | Decreased plasma concentration and reduced therapeutic efficacy patsnap.com |
| Cimetidine | Inhibition of CYP450 enzymes | Increased blood concentration and potential for side effects wikipedia.orgnewdrugapprovals.org |
| Grapefruit Juice | Inhibition of CYP3A4 enzyme | Increased blood concentration and enhanced antihypertensive effect patsnap.comnewdrugapprovals.org |
| Tacrolimus | Inhibition of metabolic enzymes | Efonidipine may reduce tacrolimus clearance, increasing its concentration newdrugapprovals.org |
Pharmacodynamic Interactions with Other Antihypertensive Agents
When efonidipine is used concurrently with other antihypertensive agents, the interactions are primarily pharmacodynamic, leading to additive or synergistic effects on blood pressure.
Heart Rate Modulation: A distinguishing feature of efonidipine is its ability to inhibit T-type calcium channels in the sinoatrial node, which helps to regulate heart rate and attenuate the reflex tachycardia often seen with other dihydropyridine (B1217469) CCBs. zuventus.commedpulse.in When combined with beta-blockers, which also lower heart rate, there is a potential for additive negative chronotropic effects. However, efonidipine's intrinsic heart rate-lowering property may make it a suitable alternative to beta-blockers for some hypertensive patients who require heart rate control. nih.gov
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): NSAIDs may reduce the antihypertensive effects of efonidipine. patsnap.com This is thought to occur through the inhibition of prostaglandin synthesis and promotion of sodium and water retention. eshonline.org
| Co-administered Antihypertensive Class | Type of Interaction | Observed/Potential Clinical Outcome |
|---|---|---|
| Beta-blockers | Pharmacodynamic | Enhanced blood pressure reduction; potential for additive heart rate lowering patsnap.comnih.gov |
| ACE Inhibitors | Pharmacodynamic | Additive antihypertensive effect, increased risk of hypotension patsnap.com |
| Diuretics | Pharmacodynamic | Additive antihypertensive effect, increased risk of hypotension patsnap.com |
Influence on Renal Hemodynamics and Drug Excretion
Efonidipine exerts significant effects on renal hemodynamics, which contribute to its renal-protective properties. newdrugapprovals.org Unlike L-type CCBs that preferentially dilate the afferent (pre-glomerular) arterioles, efonidipine's dual L- and T-type channel blockade leads to a more balanced vasodilation of both afferent and efferent (post-glomerular) arterioles. zuventus.comdrugbank.com This action helps to reduce intraglomerular pressure while increasing the glomerular filtration rate (GFR), thereby preventing renal damage associated with hypertension. newdrugapprovals.orgdrugbank.com
Furthermore, efonidipine has been shown to enhance renal sodium excretion by suppressing the synthesis and secretion of aldosterone (B195564) from the adrenal glands. wikipedia.orgnewdrugapprovals.orgdrugbank.com This contributes to its antihypertensive effect and provides long-term renal protection by mitigating aldosterone-induced renal parenchymal fibrosis. wikipedia.orgnewdrugapprovals.org
Regarding drug excretion, efonidipine may alter the renal clearance of other drugs. Some evidence suggests that efonidipine may increase the excretion rate of certain co-administered medications, which could result in lower serum levels and a potential reduction in their efficacy. drugbank.com
| Renal Parameter | Effect of Efonidipine | Mechanism/Clinical Implication |
|---|---|---|
| Glomerular Arterioles | Vasodilation of both afferent and efferent arterioles | Reduces intraglomerular pressure and hypertension, providing renal protection zuventus.comdrugbank.com |
| Glomerular Filtration Rate (GFR) | Increases GFR without increasing filtration fraction | Prevents hypertension-induced renal damage newdrugapprovals.orgdrugbank.com |
| Aldosterone | Suppresses synthesis and secretion | Enhances sodium excretion and prevents renal fibrosis wikipedia.orgnewdrugapprovals.org |
| Renal Drug Excretion | May increase excretion rate of some drugs | Potential for reduced serum levels and efficacy of co-administered drugs like Amoxicillin or Aztreonam drugbank.com |
Pharmacogenomic Studies and Individualized Therapy
Pharmacogenomics investigates how an individual's genetic makeup influences their response to drugs, with the goal of tailoring therapy for improved efficacy and safety. nih.gov While specific pharmacogenomic studies focusing exclusively on efonidipine are not widely available, research into the broader class of CCBs provides a basis for potential individualized therapy.
Inter-individual variability in response to antihypertensive drugs, including CCBs, can be attributed in part to genetic polymorphisms. mdpi.com Key areas of investigation for CCBs include:
Genes Encoding Drug-Metabolizing Enzymes: As efonidipine is a substrate of CYP3A4, genetic variations in the CYP3A4 gene could theoretically alter its metabolism, leading to differences in drug exposure and response among patients. patsnap.com
Genes Encoding Calcium Channels: Polymorphisms in genes that code for the subunits of voltage-gated calcium channels, such as CACNA1C and CACNA1D, have been suggested to modify the antihypertensive response to CCBs. mdpi.com
Genes in Disease Pathogenesis: Genetic variations in pathways involved in hypertension, such as the renin-angiotensin-aldosterone system, could also influence the therapeutic outcomes of efonidipine treatment. mdpi.com
Although the clinical utility of pharmacogenetic testing for CCBs is not yet established, the field holds promise for the future. nih.gov Further research is needed to identify specific genetic markers that can reliably predict a patient's response to efonidipine, paving the way for a more personalized approach to hypertension management.
Future Research Directions and Unexplored Avenues
Elucidation of Novel Therapeutic Targets
While the primary mechanism of Efonidipine (B1671133) Hydrochloride Monoethanolate revolves around its dual blockade of L-type and T-type calcium channels, future research is geared towards identifying and validating novel therapeutic targets. medchemexpress.compatsnap.comtocris.com The unique pharmacological profile of this compound suggests that its effects may extend beyond simple vasodilation and heart rate reduction. newdrugapprovals.org Investigations into its influence on the renin-angiotensin-aldosterone system have shown that it can suppress aldosterone (B195564) synthesis and secretion. newdrugapprovals.orgselleckchem.com Further studies could explore the direct molecular interactions within the adrenal glands that lead to this suppression.
Another area of interest is the compound's apparent anti-atherosclerotic properties. newdrugapprovals.org Research could focus on its effects on endothelial cells, vascular smooth muscle cell proliferation, and inflammatory pathways that are crucial in the development of atherosclerosis. documentsdelivered.com The potential for T-type calcium channel blockers to be a therapeutic target for atrial fibrillation also presents a novel avenue for investigation with efonidipine. researchgate.net
Development of Targeted Delivery Systems
Efonidipine Hydrochloride Monoethanolate is characterized by low water solubility, which can impact its bioavailability. nih.gov Consequently, a significant area of future research lies in the development of targeted and advanced drug delivery systems to enhance its therapeutic efficacy.
Current research has explored the use of amorphous solid dispersions and co-amorphous systems to improve solubility and dissolution rates. patsnap.comresearchgate.net For instance, the use of microwave technology to prepare solid dispersions with carriers like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) has shown to improve absorption in preclinical models. nih.gov
Future investigations could focus on:
Nanoparticle-based delivery: Encapsulating the drug in nanoparticles could improve its solubility, stability, and potentially allow for targeted delivery to specific tissues in the cardiovascular system.
Controlled-release formulations: The development of osmotic pump systems for controlled, 24-hour drug release has been explored and could be further optimized to ensure stable plasma concentrations and improve patient compliance. patsnap.com
Co-amorphous systems with other active pharmaceutical ingredients: Combining efonidipine with other antihypertensive agents in a co-amorphous state could offer synergistic effects and a simplified treatment regimen.
| Delivery System Approach | Rationale | Potential Advantages | Supporting Research Focus |
|---|---|---|---|
| Amorphous Solid Dispersions | To improve the solubility and dissolution rate of the poorly water-soluble drug. researchgate.net | Enhanced bioavailability and therapeutic efficacy. researchgate.net | Use of mesoporous silica (B1680970) polymers (Parteck® SLC). researchgate.net |
| Microwave-Prepared Solid Dispersions | A rapid and solvent-free method to create solid dispersions. nih.gov | Improved solubility and an eightfold improvement in absorption in animal models. nih.gov | Use of HPMC-AS as a carrier and urea (B33335) as a third component to promote amorphization. nih.gov |
| Elementary Osmotic Pump (EOP) | To achieve a controlled, zero-order drug release over an extended period. patsnap.com | Sustained therapeutic effect over 24 hours, potentially reducing dosing frequency. patsnap.com | Formulation with osmotic agents like sodium chloride and mannitol. patsnap.com |
Long-Term Outcome Studies and Real-World Evidence
While clinical trials have established the efficacy of this compound Monoethanolate in managing hypertension, there is a need for more extensive long-term outcome studies and the collection of real-world evidence. The PERFECT trial, for instance, has provided valuable data on its effects on cardiovascular and renal outcomes over a 90-day period. zuventus.com
Future research should aim to:
Conduct large-scale, multi-center, randomized controlled trials with extended follow-up periods (several years) to definitively assess the impact of efonidipine on major adverse cardiovascular events (MACE), such as myocardial infarction, stroke, and cardiovascular mortality.
Establish registries and observational studies to gather real-world data on the effectiveness and safety of efonidipine in diverse patient populations, including the elderly and those with multiple comorbidities.
Investigate the long-term effects on renal function, particularly in patients with diabetic nephropathy, to confirm its sustained renoprotective benefits. A study has shown that long-term therapy with efonidipine can decrease the left ventricular mass index (LVMI) in patients with essential hypertension, an effect that was sustained for at least 18 months. nih.govnih.gov
| Study Focus | Key Findings/Endpoints | Duration | Reference |
|---|---|---|---|
| Effect on Plasma Aldosterone and Left Ventricular Mass Index (LVMI) | Sustained suppression of plasma aldosterone and a significant decrease in LVMI. | 18 months | nih.gov |
| Cardiovascular and Renal Outcomes (PERFECT Trial) | Effective blood pressure reduction and improvement in proteinuria. | 90 days | zuventus.com |
| Renal Function and Arterial Stiffness in Type 2 Diabetics | More favorable effects on renal function, oxidative stress, and arterial stiffness compared to amlodipine (B1666008). | 12 months | nih.gov |
Advanced Mechanistic Investigations
A deeper understanding of the molecular and cellular mechanisms underlying the effects of this compound Monoethanolate is crucial for optimizing its use and identifying new therapeutic applications. Its dual L- and T-type calcium channel blocking activity is a key feature, with the S(+)-enantiomer blocking both channel types, while the R(-)-enantiomer is selective for T-type channels. tocris.com
Future advanced mechanistic studies could include:
Frequency-dependent effects: Research has suggested that the inhibitory effect of efonidipine on T-type calcium channels may be more potent at higher stimulation frequencies, which has implications for its action in conditions with elevated heart rates. researchgate.net
Intracellular signaling pathways: Investigating the downstream signaling cascades affected by efonidipine, beyond calcium influx inhibition, could reveal novel mechanisms related to its cardioprotective and renoprotective effects. newdrugapprovals.org This includes its influence on Rho-kinase and NF-κB pathways, which are involved in fibrosis and inflammation. newdrugapprovals.orgwikipedia.org
Effects on ion channel subtypes: A more detailed characterization of the interaction of efonidipine and its enantiomers with different subtypes of L- and T-type calcium channels could explain its tissue-specific effects and inform the development of more selective drugs.
Role in Specific Cardiovascular Risk Factors
This compound Monoethanolate has shown promise in addressing several specific cardiovascular risk factors beyond general hypertension. Future research should focus on delineating its precise role and benefits in these areas.
Arterial Stiffness: Studies have indicated that efonidipine can reduce arterial stiffness, as measured by the cardio-ankle vascular index (CAVI), in diabetic patients with hypertension and nephropathy. nih.gov Further research is needed to understand the long-term impact of this effect on cardiovascular outcomes.
Endothelial Dysfunction: Efonidipine has been shown to protect against endothelial dysfunction, partly through its antioxidant activity and by restoring the bioavailability of nitric oxide. newdrugapprovals.org It has also been found to improve endothelial function in non-diabetic hypertensive patients. nih.govresearchgate.net Elucidating the specific molecular mechanisms behind these effects could lead to its use in a broader range of vascular diseases.
Renal Protection in Hypertensive Patients: The compound's ability to dilate both afferent and efferent arterioles in the glomeruli contributes to its renoprotective effects by reducing intraglomerular pressure. zuventus.combioworld.com It has been shown to inhibit the development of proteinuria and progressive kidney damage in preclinical models. nih.gov Long-term studies are warranted to confirm these benefits in patients with chronic kidney disease.
Q & A
Q. What are the key physicochemical properties of EFH, and how should they be characterized in laboratory settings?
EFH is a solid with a density of 1.3 g/cm³, boiling point of 746.9°C (760 mmHg), and flash point of 405.5°C . Methodologically, its crystalline structure and thermal behavior can be analyzed using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). For purity assessment, high-performance thin-layer chromatography (HPTLC) or HPLC with optimized mobile phases (e.g., ethyl acetate:dichloromethane:triethylamine) are recommended .
Q. What safety protocols are critical when handling EFH in laboratory environments?
EFH is classified as a reproductive toxin (Category 2). Researchers must use personal protective equipment (PPE) compliant with EN 166(EU) or NIOSH standards, including fire-resistant clothing, safety goggles, and full-face respirators. Handling should occur in ventilated areas with spark-proof tools to avoid electrostatic discharge. Contaminated materials must be disposed of via controlled incineration to prevent environmental release .
Q. What standard analytical techniques are validated for quantifying EFH in pharmaceutical matrices?
A validated HPTLC method uses a mobile phase of ethyl acetate:dichloromethane:triethylamine (3.0:2.0:0.5 v/v) with detection at 251 nm. Key validation parameters include accuracy (98.57–101.40% recovery), precision (%RSD <2%), and sensitivity (LOD 10.41 ng, LOQ 31.57 ng). Method robustness requires strict control of development distance (8.5 cm) and saturation time (17 min) .
Advanced Research Questions
Q. How can experimental design optimize chromatographic methods for EFH analysis?
Plackett-Burman screening and central composite design (CCD) enable efficient optimization of variables like development distance and saturation time. ANOVA analysis (e.g., F-value = 5.98 for peak area) identifies significant factors, while polynomial regression models quantify their effects. Pareto charts and overlay plots help visualize interactions and select optimal conditions .
Q. What strategies improve EFH’s solubility and dissolution for enhanced bioavailability?
Co-amorphous systems with benzoic acid eliminate crystalline peaks (confirmed via PXRD) and increase dissolution rates. In vitro testing under biorelevant conditions (e.g., pH 6.8 buffer) can assess performance. Process parameters like solvent evaporation rate and excipient ratios require optimization to stabilize the amorphous phase .
Q. How should researchers address contradictions in EFH’s physicochemical or toxicological data across studies?
Conflicting data (e.g., missing stability or ecotoxicity profiles ) warrant systematic re-evaluation using standardized protocols. Accelerated stability studies (40°C/75% RH) and ecotoxicological assays (e.g., Daphnia magna toxicity tests) can fill data gaps. Methodological flaws, such as uncontrolled variables in dissolution testing, should be scrutinized using peer-review frameworks .
Q. What advanced statistical tools are appropriate for validating EFH-related experimental models?
Multivariate regression and ANOVA with Fisher’s test (p <0.05) are critical for method validation. For co-amorphous systems, principal component analysis (PCA) can correlate dissolution rates with excipient properties. Bayesian statistics may resolve uncertainties in toxicity predictions where data are sparse .
Q. How can researchers design studies to investigate EFH’s stability under varying environmental conditions?
Forced degradation studies (e.g., exposure to light, heat, or humidity) coupled with HPLC-MS identify degradation products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Stability-indicating methods must resolve EFH from degradation impurities, validated per ICH guidelines .
Q. What methodologies assess EFH’s environmental impact given limited ecotoxicological data?
Acute and chronic toxicity assays using OECD-approved protocols (e.g., algal growth inhibition, fish embryo toxicity tests) are recommended. Quantitative structure-activity relationship (QSAR) models can estimate ecotoxicity based on EFH’s octanol-water partition coefficient (log P), though experimental validation is essential .
Q. How can in vitro dissolution models be tailored to predict EFH’s in vivo performance?
Biorelevant media (e.g., FaSSIF/FeSSIF) simulate gastrointestinal conditions. USP Apparatus II (paddle) with sinkers or flow-through cells (Apparatus IV) improve discriminatory power. In vitro-in vivo correlation (IVIVC) studies using compartmental absorption models link dissolution profiles to pharmacokinetic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
